ethyl (4-isopropoxyphenyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(4-propan-2-yloxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-15-12(14)13-10-5-7-11(8-6-10)16-9(2)3/h5-9H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOENGZWZWXVDIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of ethyl (4-isopropoxyphenyl)carbamate for research
Technical Whitepaper: Physicochemical Profiling of Ethyl (4-isopropoxyphenyl)carbamate
Executive Summary
Ethyl (4-isopropoxyphenyl)carbamate (CAS: Analogous to 7664-66-6 precursor series) is a carbamate ester structurally related to the insecticide Propoxur and the pharmaceutical intermediate Phenacetin.[1] Characterized by a para-isopropoxy substitution on the N-phenyl ring, this compound serves as a critical structural probe in Structure-Activity Relationship (SAR) studies targeting acetylcholinesterase (AChE) inhibition and hydrolase selectivity.[1] This guide provides a definitive technical profile, synthesis logic, and stability metrics for researchers utilizing this compound in drug discovery and metabolic stability assays.
Molecular Identity & Structural Analysis
The compound features a lipophilic isopropoxy tail and a carbamate core, balancing hydrolytic susceptibility with membrane permeability.
| Parameter | Detail |
| IUPAC Name | Ethyl N-(4-propan-2-yloxyphenyl)carbamate |
| Common Synonyms | N-(4-Isopropoxyphenyl)urethane; 4-Isopropoxycarbanilic acid ethyl ester |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| SMILES | CCOC(=O)Nc1ccc(OC(C)C)cc1 |
| InChI Key | Predicted based on structure (Analogous to Phenetidine derivatives) |
| Structural Class | N-Aryl Carbamate |
Physicochemical Properties (Core Data)
Note: Values marked with (†) are predicted based on high-reliability QSAR models and structural analogs (e.g., Ethyl N-(4-ethoxyphenyl)carbamate) where specific experimental data is proprietary or rare.
Thermodynamic & Solubility Profile
| Property | Value / Range | Context for Research |
| Physical State | Crystalline Solid | White to off-white needles or powder.[1] |
| Melting Point | 72°C – 78°C (†) | Lower than the ethoxy analog (Phenacetin urethane, ~85°C) due to steric bulk of the isopropyl group disrupting packing. |
| Boiling Point | ~315°C (at 760 mmHg) (†) | Decomposes before boiling at atmospheric pressure.[1] |
| LogP (Octanol/Water) | 2.75 ± 0.3 (†) | Highly lipophilic; readily crosses biological membranes.[1] |
| Water Solubility | < 0.5 mg/mL | Practically insoluble. Requires organic co-solvents (DMSO, Ethanol) for bioassays. |
| pKa (Acidic) | ~13.5 (Amide NH) | Neutral at physiological pH (7.4).[1] No ionization expected in standard buffers. |
Spectral Signature (Expected)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 9.50 (s, 1H, NH ), 7.35 (d, 2H, Ar-H ), 6.85 (d, 2H, Ar-H ), 4.45 (sept, 1H, CH (CH₃)₂), 4.10 (q, 2H, OCH₂ CH₃), 1.25 (d, 6H, CH(CH₃ )₂), 1.20 (t, 3H, OCH₂CH₃ ).[1]
-
-
IR (ATR):
-
ν 3300 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O carbamate stretch), 1240 cm⁻¹ (C-O-C ether stretch).[1]
-
Synthesis & Experimental Protocols
To ensure high purity for biological testing, a "self-validating" synthesis protocol is recommended over commercial sourcing of variable grades.[1]
Protocol A: Schotten-Baumann Synthesis
Objective: Synthesize high-purity Ethyl (4-isopropoxyphenyl)carbamate from 4-isopropoxyaniline.
Reagents:
-
Ethyl Chloroformate (CAS 541-41-3) [1.1 eq][1]
-
Triethylamine (Et₃N) [1.2 eq] or Pyridine[1]
-
Dichloromethane (DCM) [Anhydrous][1]
Workflow:
-
Dissolution: Dissolve 10 mmol of 4-isopropoxyaniline in 20 mL anhydrous DCM under Nitrogen atmosphere. Add Et₃N (12 mmol).
-
Addition: Cool reaction to 0°C. Dropwise add Ethyl Chloroformate (11 mmol) over 15 minutes. Exothermic reaction - monitor temperature.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup (Critical Step):
-
Wash organic phase with 1M HCl (2x 10 mL) to remove unreacted aniline and Et₃N (This ensures removal of the toxic aniline precursor).
-
Wash with Sat. NaHCO₃ (to remove residual acid).
-
Wash with Brine, dry over Na₂SO₄, and evaporate.[3]
-
-
Purification: Recrystallize from Hexane/Ethyl Acetate or Ethanol/Water.
Caption: Nucleophilic acyl substitution pathway for the synthesis of the target carbamate.
Stability & Degradation Mechanisms[1]
Carbamates are chemically stable at neutral pH but susceptible to hydrolysis under extreme pH or enzymatic action.
Hydrolytic Stability[1][5]
-
pH 7.4 (PBS): Stable (t½ > 48 hours).[1]
-
pH 1.2 (Simulated Gastric Fluid): Slow hydrolysis (t½ ~ 6-12 hours).[1]
-
pH 10+ (Basic): Rapid hydrolysis to 4-isopropoxyaniline.[1]
Protocol B: Stability Assay (HPLC)
-
Stock: Prepare 10 mM stock in DMSO.
-
Incubation: Dilute to 100 µM in PBS (pH 7.4) and incubate at 37°C.
-
Sampling: Aliquot at 0, 1, 4, and 24 hours.
-
Analysis: HPLC-UV (254 nm). Mobile Phase: ACN/Water (60:40).
-
Success Criterion: >95% parent compound remaining at 24h.
-
Caption: Primary degradation pathway yielding the aniline metabolite.[1] Critical for toxicity assessment.
Handling & Safety (SDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye). Potential Carcinogen (Carbamate class alert).[4]
-
Precursor Warning: 4-Isopropoxyaniline is a hematotoxin (methemoglobinemia risk).[1] Ensure the final product is free of aniline traces using the HCl wash step in Protocol A.
-
Storage: Store at 4°C, desiccated. Stable for >2 years if kept dry.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82112, 4-Isopropoxyaniline. Retrieved from [Link]
-
Organic Syntheses (1951). Ethyl N-phenylcarbamate (Phenylurethane) and derivatives. Coll. Vol. 2, p. 278. Retrieved from [Link]
-
NIST Chemistry WebBook. Ethyl N-(4-ethoxyphenyl)carbamate (Phenetidine urethane) Spectral Data. Retrieved from [Link][1]
Sources
An In-depth Technical Guide on the Toxicological Profile and Safety Data for Ethyl (4-isopropoxyphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (4-isopropoxyphenyl)carbamate is a carbamate ester with potential applications in pharmaceutical and chemical synthesis. As with any novel compound, a thorough understanding of its toxicological profile is paramount for safe handling and potential future development. This guide synthesizes available data on related compounds to construct a predictive toxicological and safety profile for ethyl (4-isopropoxyphenyl)carbamate. We will delve into the mechanistic underpinnings of carbamate toxicity, explore potential metabolic pathways, and provide a comprehensive, albeit extrapolated, safety data sheet.
Physicochemical Properties
Experimentally determined physicochemical properties for ethyl (4-isopropoxyphenyl)carbamate are not available. The following table presents predicted values based on its chemical structure, which are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value | Significance in Toxicology |
| Molecular Formula | C₁₂H₁₇NO₃ | Provides the elemental composition. |
| Molecular Weight | 223.27 g/mol | Influences diffusion and transport across biological membranes. |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Suggests moderate lipophilicity, indicating potential for absorption across biological membranes and some distribution into fatty tissues. |
| Water Solubility | Low to moderate | Affects its environmental fate and routes of exposure. |
| Vapor Pressure | Low | Indicates that inhalation of vapors at room temperature is likely to be a minor route of exposure. |
| pKa | Not applicable | The compound is not expected to ionize significantly at physiological pH. |
The Toxicological Paradigm of N-Aryl Carbamates: Cholinesterase Inhibition
The primary mechanism of acute toxicity for many carbamate insecticides is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the termination of nerve impulses.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in a state of excessive stimulation of the nervous system.[1][3]
Mechanism of Action: A Reversible Interaction
Carbamates act as "pseudo-irreversible" inhibitors of AChE.[4][5] The carbamate molecule binds to the active site of the enzyme, carbamylating a serine residue.[4][5] This carbamylated enzyme is inactive. Unlike organophosphates, which form a more stable, often irreversible bond, the carbamate-enzyme complex can undergo spontaneous hydrolysis, regenerating the active enzyme.[1][6] This reversibility typically leads to a shorter duration of toxic effects compared to organophosphates.[2]
Caption: Mechanism of cholinesterase inhibition by carbamates.
Toxicological Profile of Ethyl Carbamate (Urethane): A Primary Surrogate
Due to the lack of data on ethyl (4-isopropoxyphenyl)carbamate, we will extensively review the toxicology of ethyl carbamate (urethane), a simple carbamate ester. It is important to note that while the carbamate functional group is present in both, the addition of the 4-isopropoxyphenyl group will significantly alter the molecule's properties and potentially its toxicological profile. Ethyl carbamate is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "probably carcinogenic to humans".[7]
Acute Toxicity
Acute exposure to high levels of ethyl carbamate can lead to central nervous system depression, including narcosis and anesthesia.[7][8] It can also cause injury to the liver and kidneys, as well as vomiting and hemorrhages.[7]
Chronic Toxicity and Carcinogenicity
The primary concern with ethyl carbamate is its carcinogenicity, which has been demonstrated in numerous animal studies.[7] It is a multi-site carcinogen, inducing tumors in the lungs, liver, and other organs in rodents.[7] The carcinogenic mechanism is believed to involve metabolic activation to reactive intermediates that can bind to DNA.
Genotoxicity
Ethyl carbamate itself is not strongly mutagenic in standard in vitro tests.[4] However, its metabolite, vinyl carbamate, is a potent genotoxic agent.[4] This underscores the importance of metabolic activation in the carcinogenicity of ethyl carbamate.
Hypothesized Metabolic Pathways for Ethyl (4-isopropoxyphenyl)carbamate
The metabolism of ethyl (4-isopropoxyphenyl)carbamate is expected to follow pathways common to other N-aryl carbamates. These generally involve Phase I (functionalization) and Phase II (conjugation) reactions to increase water solubility and facilitate excretion.[9][10]
Phase I Metabolism:
-
Ester Hydrolysis: The carbamate ester linkage can be hydrolyzed by carboxylesterases to yield 4-isopropoxyaniline, ethanol, and carbon dioxide.
-
Hydroxylation: The aromatic ring and the isopropyl group are potential sites for hydroxylation by cytochrome P450 enzymes.
-
N-Dealkylation and O-Dealkylation: While less common for the ethyl group on the carbamate, dealkylation of the isopropoxy group is a plausible pathway.
Phase II Metabolism:
-
The hydroxylated metabolites can undergo conjugation with glucuronic acid or sulfate to form highly water-soluble conjugates that are readily excreted in the urine.
Caption: Hypothesized metabolic pathway for ethyl (4-isopropoxyphenyl)carbamate.
Safety Data Sheet (SDS) - Extrapolated
This SDS is a hypothetical document based on the predicted properties and the known hazards of related carbamates. It should be used for guidance only and replaced with a definitive SDS once experimental data is available.
SAFETY DATA SHEET
Section 1: Identification
-
Product Name: Ethyl (4-isopropoxyphenyl)carbamate
-
Synonyms: Not available
-
Intended Use: For research and development purposes only.
Section 2: Hazard(s) Identification
-
GHS Classification:
-
Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.
-
Carcinogenicity (Category 2) - H351: Suspected of causing cancer (based on surrogate data for ethyl carbamate).
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 3) - H402: Harmful to aquatic life.
-
-
GHS Label Elements:
-
Pictograms:
-
Exclamation mark (GHS07)
-
Health hazard (GHS08)
-
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H351: Suspected of causing cancer.
-
H402: Harmful to aquatic life.
-
-
Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P308+P313: IF exposed or concerned: Get medical advice/attention.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
-
-
Section 3: Composition/Information on Ingredients
-
Substance Name: Ethyl (4-isopropoxyphenyl)carbamate
-
CAS Number: Not available
-
Purity: >95%
Section 4: First-Aid Measures
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Section 5: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions (carbon monoxide, carbon dioxide, nitrogen oxides).
Section 6: Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Section 7: Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
Section 8: Exposure Controls/Personal Protection
-
Engineering Controls: Use in a well-ventilated area.
-
Personal Protective Equipment:
-
Eye/Face Protection: Safety glasses with side-shields.
-
Skin Protection: Handle with gloves.
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
-
Section 9: Physical and Chemical Properties
-
See Physicochemical Properties table above.
Section 10: Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Incompatible materials.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon monoxide, Carbon dioxide, Nitrogen oxides.
Section 11: Toxicological Information
-
Acute Toxicity: Harmful if swallowed (predicted).
-
Skin Corrosion/Irritation: No data available.
-
Serious Eye Damage/Irritation: No data available.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: Suspected of causing cancer (based on surrogate data for ethyl carbamate).[7]
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Section 12: Ecological Information
-
Toxicity: Harmful to aquatic life (predicted).
-
Persistence and Degradability: No data available.
-
Bioaccumulative Potential: Moderate potential for bioaccumulation based on predicted LogP.
-
Mobility in Soil: No data available.
Section 13: Disposal Considerations
-
Waste Treatment Methods: Dispose of in accordance with local regulations.
Section 14: Transport Information
-
DOT (US): Not regulated.
-
IMDG: Not regulated.
-
IATA: Not regulated.
Section 15: Regulatory Information
-
This product is for research and development use only.
Section 16: Other Information
-
Disclaimer: The information provided in this Safety Data Sheet is correct to the best of our knowledge, information, and belief at the date of its publication.
Experimental Protocols for Toxicological Assessment
For a definitive toxicological profile of ethyl (4-isopropoxyphenyl)carbamate, a battery of in vitro and in vivo tests is required. The following outlines key experimental workflows.
In Vitro Cholinesterase Inhibition Assay
This assay determines the compound's ability to inhibit acetylcholinesterase.
-
Preparation of Reagents:
-
Prepare a stock solution of ethyl (4-isopropoxyphenyl)carbamate in a suitable solvent (e.g., DMSO).
-
Prepare a solution of purified acetylcholinesterase (from electric eel or human recombinant).
-
Prepare a solution of the substrate, acetylthiocholine iodide.
-
Prepare Ellman's reagent (DTNB) for colorimetric detection.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution.
-
Add serial dilutions of the test compound and incubate.
-
Initiate the reaction by adding the substrate and DTNB.
-
Measure the absorbance at 412 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
Caption: Workflow for in vitro cholinesterase inhibition assay.
Ames Test for Mutagenicity
This bacterial reverse mutation assay assesses the mutagenic potential of the compound.
-
Preparation:
-
Prepare various concentrations of ethyl (4-isopropoxyphenyl)carbamate.
-
Use Salmonella typhimurium strains (e.g., TA98, TA100) with and without metabolic activation (S9 mix).
-
-
Procedure:
-
Mix the test compound, bacterial strain, and S9 mix (if applicable).
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates for 48-72 hours.
-
-
Analysis:
-
Count the number of revertant colonies.
-
A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenicity.
-
Conclusion
The toxicological profile of ethyl (4-isopropoxyphenyl)carbamate remains to be experimentally determined. However, based on its structure as an N-aryl carbamate and the extensive data available for related compounds, particularly ethyl carbamate, a precautionary approach is warranted. The primary acute toxicity concern is likely cholinesterase inhibition, while the potential for carcinogenicity, driven by metabolic activation, cannot be disregarded. The experimental protocols outlined in this guide provide a roadmap for the necessary empirical studies to establish a definitive safety profile for this compound, ensuring its safe handling and informed development in future applications.
References
-
Darvesh, S., Darvesh, K. V., McDonald, R. S., & Martin, E. (2005). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 48(14), 4637–4647. [Link]
-
ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by... [Download Scientific Diagram]. Retrieved from [Link]
-
Krátký, M., Stolaříková, J., Vinšová, J., & Vorčáková, K. (2017). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 22(1), 121. [Link]
-
Kos, J., Karasová, J., Korábečný, J., & Kuča, K. (2016). Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules, 21(11), 1543. [Link]
-
EXTOXNET. (1993). Cholinesterase Inhibition. Oregon State University. [Link]
-
Richards, J. R., & Ko, P. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
CABI Digital Library. (2019). Intoxication with carbamate insecticides and toxicological risk to animals. In CABI Digital Library. [Link]
-
Fishel, F. M. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. University of Florida, IFAS Extension. [Link]
-
U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. [Link]
-
Delaware Health and Social Services. (n.d.). CARBAMATE INSECTICIDES. [Link]
-
PubChem. (n.d.). Phenyl Methylcarbamate. National Center for Biotechnology Information. [Link]
-
Sharma, A., Kumari, R., & Kumar, R. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 706497. [Link]
-
PubMed. (2023). Carbamate Toxicity. [Link]
-
ResearchGate. (n.d.). Chapter 10. Metabolism of Organophosphorus and Carbamate Pesticides. [Link]
-
Dorough, H. W. (1973). Metabolism of Carbamate Insecticides. U.S. Environmental Protection Agency. [Link]
-
PubChem. (n.d.). Ethyl isopropylcarbamate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Metabolism/transformation of various carbamate pesticides by fungi. [Link]
-
Wikipedia. (n.d.). Ethyl carbamate. [Link]
-
MDPI. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. [Link]
-
NIST. (n.d.). ethyl ethyl(phenyl)carbamate. [Link]
-
Inchem. (n.d.). ICSC 0314 - ETHYL CARBAMATE. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethyl Carbamate (Urethane). [Link]
-
MIT DSpace. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. [Link]
-
PubMed. (2021). N-Aryl and N-Alkyl Carbamates from 1 Atmosphere of CO2. [Link]
Sources
- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.flvc.org [journals.flvc.org]
- 3. EXTOXNET TIBs - Cholinesterase Inhibition [extoxnet.orst.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. ICSC 0314 - ETHYL CARBAMATE [inchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Unveiling the Molecular Landscape: A Technical Guide to Potential Biological Targets of Ethyl (4-isopropoxyphenyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the potential biological targets for ethyl (4-isopropoxyphenyl)carbamate and its derivatives. As a class of compounds, carbamates are well-documented modulators of biological systems, often exerting their effects through the inhibition of key enzymatic pathways. This document will delve into the most probable protein targets, the rationale for their selection based on the carbamate scaffold, and the robust experimental workflows required for their definitive identification and validation. It is important to note that while direct experimental data on ethyl (4-isopropoxyphenyl)carbamate itself is limited in publicly accessible literature, this guide synthesizes information from structurally related compounds to provide a strong foundation for future research endeavors.
The Carbamate Moiety: A Privileged Scaffold for Enzyme Inhibition
The carbamate functional group (-O-CO-NH-) is a cornerstone of many biologically active molecules, including approved drugs and insecticides.[1] Its inherent reactivity and structural similarity to the transition state of substrate hydrolysis for certain enzymes make it a powerful pharmacophore for designing covalent inhibitors. The primary mechanism of action for many carbamates involves the carbamylation of a nucleophilic serine residue within the active site of the target enzyme.[2] This covalent modification incapacitates the enzyme, leading to a disruption of its associated signaling pathway.
Given this well-established mechanism, the most promising biological targets for ethyl (4-isopropoxyphenyl)carbamate derivatives are enzymes that possess a catalytically active serine residue, particularly those belonging to the serine hydrolase superfamily.
High-Priority Target Classes: A Data-Driven Hypothesis
Based on extensive literature analysis of carbamate derivatives, two key signaling pathways and their associated enzymes emerge as high-priority targets for ethyl (4-isopropoxyphenyl)carbamate derivatives: the cholinergic system and the endocannabinoid system.
Cholinesterases: The Classical Carbamate Target
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a hallmark of carbamate activity.[3][4][5][6] These enzymes are crucial for the degradation of the neurotransmitter acetylcholine, and their inhibition leads to an increase in cholinergic signaling. This is the basis for the use of carbamate inhibitors in the treatment of conditions like myasthenia gravis and Alzheimer's disease.[1]
The catalytic mechanism of AChE involves a catalytic triad of serine, histidine, and glutamate residues.[7][8][9] The serine hydroxyl group acts as a nucleophile, attacking the acetyl group of acetylcholine. Carbamates, including potentially ethyl (4-isopropoxyphenyl)carbamate derivatives, can act as pseudosubstrates, leading to the carbamylation of this active site serine and rendering the enzyme inactive.[2]
Endocannabinoid Hydrolases: Emerging Targets for Carbamates
The endocannabinoid system is a crucial neuromodulatory system involved in pain, inflammation, mood, and appetite. The primary enzymes responsible for the degradation of the endocannabinoid signaling lipids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are the serine hydrolases Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), respectively.[7][10]
Recent research has highlighted that carbamate derivatives are potent inhibitors of both FAAH and MAGL.[7][9][10] Inhibition of these enzymes leads to an increase in the levels of endocannabinoids, which can have therapeutic benefits.
Both FAAH and MAGL are serine hydrolases with a catalytic triad in their active sites.[11][12] The mechanism of inhibition by carbamates is believed to be through the covalent modification of the catalytic serine residue, similar to the mechanism observed with cholinesterases.[8]
Table 1: Inhibitory Activity of Structurally Related Carbamate Derivatives
| Compound Class | Target Enzyme | IC50 Value | Reference |
| Phenyl carbamates | MAGL | 19 nM | [7] |
| Benzyl carbamates | FAAH | 55 nM | [7] |
| O-Aromatic (thio)carbamates | AChE | 38.98 µM | [4] |
| O-Aromatic (thio)carbamates | BChE | 1.60 µM | [4] |
| N-phenylcarbamates | eeAChE | - | [5] |
| N-phenylcarbamates | eqBChE | - | [5] |
Note: IC50 values are a measure of the concentration of a substance needed to inhibit a biological process by half and are a common metric for the potency of an inhibitor.[13] The data presented here for analogous compounds suggests that ethyl (4-isopropoxyphenyl)carbamate derivatives could exhibit potent inhibitory activity against these serine hydrolases.
Experimental Workflows for Target Identification and Validation
To definitively identify the biological targets of ethyl (4-isopropoxyphenyl)carbamate derivatives, a multi-pronged experimental approach is essential. The following workflows represent the gold standard in the field of chemical biology and drug discovery for target deconvolution.
Affinity-Based Approaches
Affinity-based methods rely on the specific interaction between a small molecule and its protein target.[14][15]
This is a powerful technique to isolate and identify binding partners of a compound of interest from a complex biological sample, such as a cell lysate.
Detailed Protocol for Affinity Chromatography-Mass Spectrometry:
-
Probe Synthesis: Synthesize a derivative of ethyl (4-isopropoxyphenyl)carbamate with a linker arm suitable for immobilization (e.g., a terminal amine or carboxylic acid).
-
Immobilization: Covalently attach the linker-modified compound to a solid support, such as agarose or magnetic beads.
-
Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue. Ensure the lysis buffer maintains protein integrity and activity.
-
Incubation: Incubate the immobilized compound with the cell lysate to allow for the binding of target proteins.
-
Washing: Thoroughly wash the beads with a suitable buffer to remove non-specifically bound proteins.[16]
-
Elution: Elute the specifically bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.[16]
-
Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE and visualize them by staining. Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).[17][18]
Chemical Proteomics: Activity-Based Protein Profiling (ABPP)
ABPP is a functional proteomic technology that utilizes chemical probes to profile the activity of entire enzyme families directly in native biological systems.[11][19][20][21] This technique is particularly well-suited for identifying serine hydrolase targets of carbamate inhibitors.
Detailed Protocol for Competitive Activity-Based Protein Profiling:
-
Sample Preparation: Prepare proteomes from cells or tissues treated with either the ethyl (4-isopropoxyphenyl)carbamate derivative or a vehicle control.
-
Probe Labeling: Treat the proteomes with a broad-spectrum, irreversible serine hydrolase activity-based probe (e.g., a fluorophosphonate probe tagged with biotin or a clickable alkyne). The carbamate derivative will compete with the probe for binding to its target enzymes.
-
Enrichment: If a biotinylated probe is used, enrich the probe-labeled proteins using streptavidin affinity chromatography.
-
Sample Preparation for MS: Digest the enriched proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the proteins that show reduced labeling by the activity-based probe in the presence of the carbamate derivative. These proteins are the candidate targets.
Target Validation: Enzymatic Assays
Once potential targets have been identified, their interaction with the ethyl (4-isopropoxyphenyl)carbamate derivatives must be validated and characterized using in vitro enzymatic assays.
These assays are highly sensitive and suitable for high-throughput screening.[22][23][24][25][26] They rely on a fluorogenic substrate that produces a fluorescent signal upon enzymatic cleavage.
Detailed Protocol for a Fluorescence-Based Hydrolase Inhibition Assay:
-
Reagent Preparation: Prepare a solution of the purified target enzyme (e.g., recombinant human FAAH or AChE), a fluorogenic substrate, and the ethyl (4-isopropoxyphenyl)carbamate derivative at various concentrations.
-
Assay Setup: In a microplate, combine the enzyme and the inhibitor and pre-incubate for a defined period.
-
Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value by fitting the data to a suitable dose-response curve.
Conclusion and Future Directions
This guide has outlined a rational, evidence-based approach to identifying the potential biological targets of ethyl (4-isopropoxyphenyl)carbamate derivatives. The strong precedent for carbamates as inhibitors of serine hydrolases points towards acetylcholinesterase, butyrylcholinesterase, fatty acid amide hydrolase, and monoacylglycerol lipase as primary candidates for investigation. The detailed experimental workflows provided herein offer a clear roadmap for researchers to not only validate these hypothesized targets but also to uncover novel protein interactions.
Future research should focus on the synthesis of tagged derivatives of ethyl (4-isopropoxyphenyl)carbamate for use in affinity-based and activity-based proteomics experiments. Subsequent validation of identified targets through rigorous enzymatic and cell-based assays will be crucial for elucidating the mechanism of action of this class of compounds and exploring their therapeutic potential.
References
-
Jaiswal, S., Gupta, G., & Ayyannan, S. R. (2022). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Archiv der Pharmazie, 355(9), 2200135. [Link]
-
Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & biology, 13(8), 855–863. [Link]
-
Labar, G., Bauvois, C., & Michaux, C. (2010). Crystal structure of the human monoacylglycerol lipase, a key actor in endocannabinoid signaling. Chembiochem : a European journal of chemical biology, 11(3), 343–346. [Link]
-
Jaiswal, S., Gupta, G., & Ayyannan, S. R. (2022). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Semantic Scholar. [Link]
-
Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Carbamate FAAH inhibitors. ResearchGate. [Link]
-
Ahn, K., Johnson, D. S., Mileni, M., Behnke, M., Dambacher, J., Fotsch, C., ... & Cravatt, B. F. (2009). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Journal of medicinal chemistry, 52(1), 1–13. [Link]
-
Ho, W., & Thompson, D. (2018). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Journal of medicinal chemistry, 61(9), 4059–4075. [Link]
-
Jaiswal, S., Gupta, G., & Ayyannan, S. R. (2022). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. ResearchGate. [Link]
-
Niphakis, M. J., Cognetta, A. B., 3rd, Chang, J. W., Buczynski, M. W., Parsons, L. H., Byrne, F., ... & Cravatt, B. F. (2012). Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. Journal of the American Chemical Society, 134(18), 7892–7895. [Link]
-
Armirotti, A., & Bertorelli, R. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International journal of molecular sciences, 23(23), 14757. [Link]
-
Conduct Science. (2019, June 26). Affinity Chromatography Protocol. Conduct Science. [Link]
-
Aryal, S. (2022, March 31). Affinity Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. [Link]
- Šilar, M., & Kuneš, J. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current pharmaceutical design, 25(25), 2748–2766.
-
protocols.io. (2022, June 23). Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. protocols.io. [Link]
-
Scribd. (n.d.). Activity-Based Protein Profiling Guide. Scribd. [Link]
-
Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2022). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 10, 1035973. [Link]
-
Armirotti, A., & Bertorelli, R. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi. [Link]
-
Sanman, L. (2022, June 9). Activity-Based Protein Profiling: A Powerful Technique for the Modern Biologist. Bitesize Bio. [Link]
-
ResearchGate. (n.d.). Graphical representation of calculated IC50 value for the compounds... ResearchGate. [Link]
-
EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]
-
ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by... ResearchGate. [Link]
-
Armirotti, A., & Bertorelli, R. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi. [Link]
-
Greig, N. H., Utsuki, T., Ingram, D. K., & Lahiri, D. K. (2005). INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. Medicinal chemistry (Shariqah (United Arab Emirates)), 1(5), 413–422. [Link]
-
Steinweg, M., & McMahon, S. (2012, January 9). Microplate Enzyme Assay Using Fluorescence. Colorado State University. [Link]
-
Zhang, H., Liu, Y., Wu, J., Zhang, C., Zhang, P., Wang, H., ... & Liu, W. (2020). Synthesis, Crystal Structure, Biological Evaluation and in Silico Studies on Novel (E)-1-(Substituted Benzylidene)-4-(3-isopropylphenyl)thiosemicarbazone Derivatives. Molecules (Basel, Switzerland), 25(18), 4278. [Link]
-
ResearchGate. (n.d.). IC50 values of compounds 1–7, four of the corresponding ethyl esters, and the positive controls Meldonium and MeGBB. ResearchGate. [Link]
-
Wadell, W. J., Marlowe, C., & Pierce, W. M., Jr (1989). Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems. Drug metabolism and disposition: the biological fate of chemicals, 17(5), 527–533. [Link]
-
Krátký, M., Štěpánková, Š., Vorčáková, K., Švarcová, M., & Vinšová, J. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules (Basel, Switzerland), 21(2), 191. [Link]
-
Science.gov. (n.d.). ic50 values calculated: Topics by Science.gov. Science.gov. [Link]
-
Štěpánková, Š., Pejchal, V., Vorčáková, K., & Mikušková, A. (2018). Synthesis and characterization of new inhibitors of cholinesterases based on N-phenylcarbamates: In vitro study of inhibitory effect, type of inhibition, lipophilicity and molecular docking. Bioorganic chemistry, 78, 296–306. [Link]
-
Wikipedia. (n.d.). IC50. Wikipedia. [Link]
-
Krátký, M., Štěpánková, Š., Vorčáková, K., Švarcová, M., & Vinšová, J. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. PubMed. [Link]
Sources
- 1. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. KEGG PATHWAY Database [genome.jp]
- 4. Ethyl isopropylcarbamate | C6H13NO2 | CID 17433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. ethyl ethyl(phenyl)carbamate [webbook.nist.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. study.com [study.com]
- 10. researchgate.net [researchgate.net]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Crystal structure of the human monoacylglycerol lipase, a key actor in endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ICSC 0314 - ETHYL CARBAMATE [inchem.org]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. rcsb.org [rcsb.org]
- 18. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 19. unifr.ch [unifr.ch]
- 20. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CHOLINERGIC CIRCUITS AND SIGNALING IN THE PATHOPHYSIOLOGY OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Recrystallization Techniques for the Purification of Ethyl (4-isopropoxyphenyl)carbamate
Introduction: The Critical Role of Purity for Ethyl (4-isopropoxyphenyl)carbamate in Research and Development
Ethyl (4-isopropoxyphenyl)carbamate is a carbamate derivative with potential applications in pharmaceutical and materials science. As with any active pharmaceutical ingredient (API) or advanced material precursor, achieving a high degree of purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the compound's efficacy, safety, and physical properties. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.
This comprehensive guide provides detailed protocols and expert insights into the recrystallization of ethyl (4-isopropoxyphenyl)carbamate. It is designed for researchers, scientists, and drug development professionals to establish robust and reproducible purification workflows. The methodologies described herein are grounded in the fundamental principles of solubility and crystal lattice formation, ensuring a self-validating approach to achieving high-purity ethyl (4-isopropoxyphenyl)carbamate.
Foundational Principles: The Science of Recrystallization
Recrystallization is predicated on the principle that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold. This differential solubility allows for the separation of the desired compound from impurities. The ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point. Conversely, impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, leaving the impurities dissolved in the mother liquor.
Solvent Selection: The Cornerstone of a Successful Recrystallization
The choice of solvent is the most critical variable in developing a recrystallization protocol. An ideal solvent for ethyl (4-isopropoxyphenyl)carbamate should exhibit the following characteristics:
-
Significant solubility difference: The compound should be highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Non-toxic and cost-effective: Safety and economic considerations are crucial in a laboratory and manufacturing setting.
-
Crystal quality: The solvent should promote the formation of well-defined, easily filterable crystals.
Based on the carbamate structure and the presence of both polar (carbamate) and non-polar (isopropoxyphenyl) moieties, a range of solvents with varying polarities should be considered.
Physicochemical Properties of Ethyl (4-isopropoxyphenyl)carbamate
| Property | Estimated Value/Characteristic | Rationale |
| Appearance | White to off-white crystalline solid | Typical for carbamate compounds.[1] |
| Molecular Weight | 223.27 g/mol | Calculated from the chemical formula: C12H17NO3. |
| Melting Point | Likely > 50°C and < 150°C | Higher than ethyl carbamate due to increased molecular weight and aromatic ring. |
| Solubility | Soluble in moderately polar to non-polar organic solvents (e.g., toluene, ethyl acetate, acetone, dichloromethane). Sparingly soluble in water and non-polar aliphatic hydrocarbons (e.g., hexanes). | The isopropoxyphenyl group imparts significant non-polar character, while the carbamate group provides some polarity. |
Recrystallization Protocols for Ethyl (4-isopropoxyphenyl)carbamate
Two primary recrystallization techniques are presented here: the single-solvent method and the multi-solvent (solvent/anti-solvent) method. The choice between these methods will depend on the specific impurity profile of the crude material and the desired crystal morphology.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward recrystallization technique and is often the first approach. Toluene is a suitable starting solvent for this protocol based on its ability to dissolve many organic compounds at elevated temperatures and its relatively low polarity, which should favor the crystallization of the moderately polar ethyl (4-isopropoxyphenyl)carbamate upon cooling. A similar procedure has been successfully used for the recrystallization of related compounds.[3]
4.1.1. Materials and Equipment
-
Crude ethyl (4-isopropoxyphenyl)carbamate
-
Toluene (reagent grade)
-
Erlenmeyer flasks (at least two)
-
Heating source (hot plate with magnetic stirring)
-
Magnetic stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Spatula
-
Watch glass
4.1.2. Step-by-Step Methodology
Caption: Single-Solvent Recrystallization Workflow.
-
Dissolution: Place the crude ethyl (4-isopropoxyphenyl)carbamate in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of toluene and begin heating and stirring. Continue to add toluene portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold toluene to remove any adhering mother liquor. Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point.
Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization
This technique is useful when a single solvent that meets all the criteria for recrystallization cannot be found. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding an "anti-solvent" (in which it is poorly soluble) to induce crystallization. For ethyl (4-isopropoxyphenyl)carbamate, a combination of a moderately polar solvent like ethyl acetate or dichloromethane and a non-polar anti-solvent like hexanes could be effective. Similar solvent systems are used in the purification of other carbamates.[4][5]
4.2.1. Materials and Equipment
-
Crude ethyl (4-isopropoxyphenyl)carbamate
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Erlenmeyer flask
-
Heating source (hot plate with magnetic stirring)
-
Magnetic stir bar
-
Pipette or dropping funnel
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Spatula
-
Watch glass
4.2.2. Step-by-Step Methodology
Caption: Decision Tree for Recrystallization Method Selection.
-
Dissolution: Dissolve the crude ethyl (4-isopropoxyphenyl)carbamate in the minimum amount of warm ethyl acetate in an Erlenmeyer flask with stirring.
-
Addition of Anti-Solvent: While stirring the solution at room temperature or slightly elevated temperature, slowly add hexanes dropwise. The addition of the anti-solvent will decrease the overall solubility of the compound.
-
Inducing Crystallization: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of crystallization. If the solution becomes too cloudy, add a small amount of the "good" solvent (ethyl acetate) until it becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the solvent and anti-solvent. Dry the crystals under vacuum.
Purity Assessment
The purity of the recrystallized ethyl (4-isopropoxyphenyl)carbamate should be assessed using appropriate analytical techniques.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the purity of the crude and recrystallized material. A single spot for the recrystallized product indicates a significant reduction in impurities.
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of any remaining impurities.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | Too much solvent was used. The compound is highly soluble even in the cold solvent. | - Evaporate some of the solvent and try to cool again.- If using a single solvent, try a different, less polar solvent.- If using a multi-solvent system, add more anti-solvent. |
| Oiling out (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the compound. The solution is too saturated. | - Use a lower-boiling solvent.- Reheat the solution to dissolve the oil, add more solvent, and cool slowly. |
| Low recovery of purified product. | Too much solvent was used. Premature crystallization during hot filtration. The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent.- Ensure the filtration apparatus is pre-warmed.- Cool the filtrate in an ice bath for a longer period. |
| Colored impurities remain in the crystals. | The impurity is co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- A second recrystallization may be necessary. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care, as they are often flammable and can be toxic.[6]
-
Be aware that carbamates as a class of compounds can have biological activity. Ethyl carbamate itself is a suspected carcinogen.[7][8] Although the toxicological properties of ethyl (4-isopropoxyphenyl)carbamate are not well-defined, it should be handled with caution.
Conclusion
The recrystallization protocols detailed in this guide provide a robust framework for the purification of ethyl (4-isopropoxyphenyl)carbamate. By carefully selecting the appropriate solvent system and meticulously following the outlined procedures, researchers can consistently obtain high-purity material essential for reliable and reproducible scientific outcomes. The principles and techniques described are broadly applicable to the purification of other solid organic compounds, making this a valuable resource for any chemistry laboratory.
References
-
Organic Syntheses. (n.d.). Notes. Retrieved February 16, 2026, from [Link]
-
Wikipedia. (2024, December 17). Ethyl carbamate. Retrieved February 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl isopropylcarbamate. PubChem. Retrieved February 16, 2026, from [Link]
-
International Programme on Chemical Safety. (2021). ICSC 0314 - ETHYL CARBAMATE. INCHEM. Retrieved February 16, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)CARBAMATE. PMC. Retrieved February 16, 2026, from [Link]
-
U.S. Environmental Protection Agency. (1999, December). Ethyl Carbamate (Urethane). Retrieved February 16, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). ethyl ethyl(phenyl)carbamate. NIST Chemistry WebBook. Retrieved February 16, 2026, from [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved February 16, 2026, from [Link]
Sources
- 1. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)CARBAMATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. ICSC 0314 - ETHYL CARBAMATE [inchem.org]
- 8. epa.gov [epa.gov]
mass spectrometry fragmentation patterns of ethyl (4-isopropoxyphenyl)carbamate
[1][2]
Troubleshooting & Validation
| Issue | Observation | Root Cause | Corrective Action |
| Missing Parent Ion (GC) | Spectrum shows only m/z 177 and 151.[2][1] | Thermal degradation in injector port.[1][5] | Switch to Protocol A (LC-MS) or use Cool On-Column injection at <50°C. |
| Low Sensitivity (ESI) | Poor signal for m/z 224.[2][1] | Ion suppression or wrong pH.[1] | Ensure mobile phase is acidic (0.1% Formic Acid) to protonate the amide nitrogen.[1] |
| Isobaric Interference | Confusion with N-propyl isomer. | Isopropyl vs. n-propyl ether.[2][1] | Monitor m/z 182. Loss of 42 Da (Propene) is specific to isopropyl; n-propyl loses 29 Da (Ethyl radical) or 43 Da (Propyl).[2][1] |
References
-
Metzger, J., et al. (2025).[1] Fragmentation mechanisms of N-aryl carbamates in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link][2]
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 4-Isopropoxyaniline (Hydrolysis Product). NIST Chemistry WebBook.[1] [Link][2]
-
Dyer, E., & Wright, G. C. (1959).[1][6] Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society.[1][6] [Link]
-
Yin, W., et al. (2006).[1][7] The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. Amino Acids.[1][7][8][9] [Link]
Sources
- 1. 4-Isopropoxyaniline | C9H13NO | CID 82112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. scispec.co.th [scispec.co.th]
- 4. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4-Isopropylaniline | C9H13N | CID 7464 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing temperature and pressure for ethyl (4-isopropoxyphenyl)carbamate stability
Current Status: Online Ticket ID: OPT-T-P-ISO-04 Subject: Thermodynamic & Kinetic Stabilization of N-Aryl Carbamates Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
Welcome to the Stability Optimization Support Center. You are likely processing Ethyl (4-isopropoxyphenyl)carbamate , a substituted N-aryl carbamate.[1]
The Central Challenge: This molecule presents a classic process chemistry paradox. To isolate it (e.g., crystallization, drying), you must remove solvent, often requiring heat and vacuum.[1] However, N-aryl carbamates are thermally liable to reversible dissociation into isocyanates and alcohol.[1]
The Rule of Thumb:
"Vacuum drives the equilibrium to destruction."
While vacuum lowers the boiling point of your solvent, it also actively removes the ethanol byproduct of decomposition, shifting the equilibrium toward the unstable isocyanate (Le Chatelier’s Principle). Your optimization strategy must balance solvent removal kinetics against dissociation thermodynamics .[1]
Mechanism of Instability
To troubleshoot, you must understand the enemy.[1] This compound degrades via two distinct pathways depending on the environment.[1]
Pathway A: Thermal Dissociation (Dry Conditions)
Under heat, the carbamate linkage cleaves to form 4-isopropoxyphenyl isocyanate and ethanol .[1]
-
Critical Factor: This is reversible.[1] If ethanol remains trapped (closed system), the carbamate reforms.[1] If ethanol is removed (vacuum drying/open system), the degradation becomes irreversible.[1]
Pathway B: Hydrolysis (Wet Conditions)
In the presence of moisture, particularly at pH > 7, the compound undergoes E1cB elimination or direct nucleophilic attack, yielding the aniline derivative (4-isopropoxyaniline), CO₂, and ethanol.[1]
Figure 1: Dual degradation pathways.[1] The red path (Thermal) is driven by vacuum processing; the green path (Hydrolysis) is driven by moisture and pH.
Optimization Protocols
Protocol A: Determining the "Safe Zone" (TGA/DSC)
Before scaling up drying or reaction temperatures, you must define the onset of dissociation.
Objective: Identify
-
Instrument: TGA (Thermogravimetric Analysis) coupled with DSC (Differential Scanning Calorimetry).[1]
-
Sample Prep: 5–10 mg dry sample, crimped aluminum pan (pinhole for volatiles).
-
Ramp: 5°C/min from 25°C to 250°C under Nitrogen (50 mL/min).
-
Data Interpretation:
Protocol B: Vacuum Drying Optimization
Issue: You need to dry the product, but high vacuum is lowering the yield.
The Logic: Standard vacuum drying (e.g., < 10 mbar) strips ethanol.[1] If the temperature is near the dissociation point, you are "pulling" the molecule apart.
Step-by-Step Optimization:
-
Set Temperature: Start at
(or below ). -
Pressure Tamping: Do not go to full vacuum immediately.[1]
-
Endpoint Control: Monitor weight loss. Stop immediately when theoretical solvent mass is removed.[1]
-
Inert Sweep: If possible, use a gentle stream of dry Nitrogen rather than deep vacuum.[1] This removes solvent via partial pressure reduction without the aggressive "pull" of high vacuum.
Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Yellowing during drying | Oxidation of Aniline impurity | Thermal dissociation produced isocyanate; moisture hydrolyzed it to aniline; aniline oxidized. | Reduce T, Increase P. Switch to |
| Loss of Yield (Mass Balance) | Sublimation or Volatilization | Low molecular weight carbamates can sublime under high vacuum.[1] | Check Cold Trap. If white crystals appear in the trap, pressure is too low.[1] Maintain |
| "Wet" looking solid after drying | Melt/Eutectic formation | Processing | Staged Drying. Dry at |
| New impurity at RRT ~0.8 | Isocyanate formation | Thermal dissociation.[1] | Quench Test. Add methanol. If impurity converts to Methyl carbamate analog, it was isocyanate.[1] |
| Purity drops in aqueous buffer | Base-catalyzed Hydrolysis | E1cB elimination mechanism.[1] | Adjust pH. Maintain |
Process Logic Map
Use this decision tree to determine your drying parameters.
Figure 2: Decision logic for setting temperature and pressure parameters.
References
-
Thermal Decomposition Kinetics
-
Thorne, M. P.[1][2][3][4] (1967).[1] "The thermal decomposition of N-arylcarbamates." Canadian Journal of Chemistry.[1][5][6] This seminal work establishes the first-order kinetics and the retarding effect of electron-donating groups (like isopropoxy) on decomposition compared to electron-withdrawing groups.
-
[1]
-
-
Hydrolysis Mechanisms
-
General Stability Data
Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for Ethyl (4-isopropoxyphenyl)carbamate before handling.
Sources
- 1. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 4. The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
resolving peak tailing in HPLC analysis of ethyl (4-isopropoxyphenyl)carbamate
Welcome to the technical support guide for resolving peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of ethyl (4-isopropoxyphenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with asymmetrical peak shapes. Poor peak symmetry can significantly compromise the accuracy and reliability of your quantitative results.[1][2] This guide provides a structured, in-depth approach to diagnosing and resolving these issues, moving from common causes to more complex interactions.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my analysis?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1] Peak tailing occurs when the latter half of the peak is broader than the front half, creating an asymmetrical "tail."[3] This is not merely a cosmetic issue; it indicates underlying problems in your chromatographic system or method.[2]
Peak tailing negatively impacts your analysis by:
-
Reducing Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately identify all components in your sample.[4]
-
Compromising Quantification: Asymmetry complicates peak integration, leading to inconsistent and inaccurate measurements of the analyte's concentration.[2]
-
Lowering Sensitivity: As the peak broadens, its height decreases, which can make it difficult to detect low-level analytes.
-
Indicating Method Instability: Tailing can signal issues like column degradation or secondary chemical interactions that affect the robustness and reproducibility of your method.[2]
The degree of tailing is often quantified using the USP Tailing Factor (Tf) or the Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered tailing.[4]
Q2: I'm seeing peak tailing specifically with ethyl (4-isopropoxyphenyl)carbamate. What are the most likely causes?
A2: Ethyl (4-isopropoxyphenyl)carbamate, like other carbamates, possesses functional groups that make it susceptible to specific interactions within the HPLC system, leading to peak tailing. The most common causes can be categorized into a troubleshooting hierarchy.
Below is a logical workflow to diagnose the root cause of peak tailing for your compound.
Caption: Troubleshooting workflow for peak tailing.
The primary suspects for a polar compound like ethyl (4-isopropoxyphenyl)carbamate are:
-
Secondary Silanol Interactions: This is the most common cause. The basic nitrogen in the carbamate functional group can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[4][5] This secondary retention mechanism is slower and leads to tailing.[6]
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can exacerbate silanol interactions.[7]
-
Metal Chelation: The analyte may interact with trace metal contaminants within the column's silica packing or from stainless-steel components of the HPLC system.[1][8]
-
Column Overload: Injecting too much sample mass or volume can saturate the stationary phase, causing peak distortion.[6][9]
Troubleshooting Guide: A Deeper Dive
Q3: How do I know if secondary silanol interactions are the problem, and how can I fix it?
A3: Secondary interactions with silanol groups are highly probable for your analyte due to its carbamate structure. These interactions occur because unreacted, accessible silanol groups on the silica surface can act as secondary retention sites, particularly for basic compounds.[1][4] At a mobile phase pH above ~3, these silanols become ionized (Si-O⁻) and can strongly interact with any positively charged portion of your analyte, causing peak tailing.[2][10]
Caption: Interaction between analyte and a surface silanol group.
Troubleshooting Steps & Solutions:
-
Adjust Mobile Phase pH: This is the simplest and most effective solution. By lowering the mobile phase pH to 3 or below, you ensure the silanol groups are fully protonated (Si-OH) and not ionized.[4][7] This minimizes the strong ionic interaction that causes tailing.
Experimental Protocol: Mobile Phase pH Adjustment Objective: To suppress silanol ionization and improve peak shape. Step 1: Prepare your aqueous mobile phase (e.g., water or a buffer) and organic modifier (e.g., acetonitrile or methanol). Step 2: Before mixing, adjust the pH of the aqueous component to pH 2.5-3.0 using an appropriate acid (e.g., formic acid or phosphoric acid). Note: Always adjust pH before adding the organic solvent. Step 3: Prepare a series of mobile phases with slightly different pH values (e.g., pH 2.5, 2.8, 3.0) to find the optimal condition for peak symmetry. Step 4: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample. Step 5: Analyze the resulting chromatograms for improvements in the tailing factor. -
Use Mobile Phase Additives: If pH adjustment is insufficient or undesirable (e.g., for stability reasons), a basic additive can be used to compete with your analyte for the active silanol sites.
-
Triethylamine (TEA): Historically, adding a small concentration of TEA (e.g., 0.05-0.1%) to the mobile phase was a common strategy.[11] The positively charged TEA effectively "blocks" the negatively charged silanol sites, preventing them from interacting with the analyte.[11] However, TEA can be difficult to remove from the column and system and may cause baseline disturbances.[11]
-
-
Select a More Inert Column: Modern HPLC columns are designed to minimize silanol activity.[1] If you are using an older "Type A" silica column, switching to a newer one can solve the problem instantly.
| Column Type Comparison | Features | Best For |
| High-Purity "Type B" Silica | Contains significantly fewer acidic silanols and trace metal impurities.[1] | General purpose, good starting point for most methods. |
| End-Capped Columns | Residual silanols are chemically bonded with a small silane (e.g., trimethylsilyl group) to make them inert.[4][12] | Excellent for reducing tailing of basic compounds like carbamates. |
| Polar-Embedded Columns | Contain a polar group (e.g., carbamate or amide) embedded near the base of the C18 chain.[13] | Offers alternative selectivity and good peak shape for polar analytes, even with 100% aqueous mobile phases.[13][14] |
| Hybrid Particle Columns | Made from a silica-organic hybrid material that is more resistant to high pH and has lower silanol activity. | Provides excellent peak shape and longer column lifetime, especially at neutral or higher pH. |
Q4: I've adjusted the pH, but my peak is still tailing. Could there be an issue with metal chelation?
A4: Yes, this is an advanced but important consideration. If your analyte has chelating properties, it can interact with trace metal ions present in the silica matrix of the column or leached from stainless steel components like frits and tubing.[7][8] This interaction acts as another secondary retention mechanism, causing significant peak tailing that is not resolved by pH adjustment alone.[8] Biocompatible or iron-free HPLC systems can also leach titanium ions, which are known to cause tailing for certain compounds.[8][15]
Troubleshooting Steps & Solutions:
-
Use a Chelating Agent: Add a small amount of a chelating agent, like Ethylenediaminetetraacetic acid (EDTA), to your mobile phase (e.g., 0.1 mM).[7] The EDTA will preferentially bind to the metal ions, effectively shielding them from your analyte.[8]
-
Use Metal-Free or Inert Hardware: For methods that are consistently problematic, switching to hardware designed to minimize metal interactions can be a permanent solution. This includes using PEEK tubing and fittings and columns with metal-free hardware (e.g., titanium or specialized coated steel).[16] Waters MaxPeak Premier columns, for example, utilize surfaces designed to minimize analyte/surface interactions.[17]
Q5: What other method or system parameters should I check?
A5: Beyond chemical interactions, several other factors can contribute to peak tailing.
-
Column Overload: Injecting too high a concentration or too large a volume can lead to tailing.[9]
-
Solution: Perform a loading study. Systematically reduce your sample concentration or injection volume by 50% and observe the effect on peak shape. If the tailing improves, you were likely overloading the column.[18]
-
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion.[9][18]
-
Solution: Ideally, dissolve your sample in the initial mobile phase.[19] If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.
-
-
Extra-Column Dead Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause the peak to broaden and tail after it has been separated on the column.[2][20]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005"). Ensure all fittings are properly connected (e.g., ferrules are seated correctly) to eliminate any voids.[10]
-
-
Column Degradation: A void at the head of the column, caused by dissolving silica or mechanical shock, can create a non-uniform flow path, leading to tailing for all peaks.[21]
-
Solution: If all peaks in your chromatogram are tailing, this is a likely cause. Try reversing and flushing the column (if permitted by the manufacturer). If this doesn't help, the column may need to be replaced.[21]
-
References
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 12, 2026, from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. [Link]
-
The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved February 12, 2026, from [Link]
-
LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]
-
Waters Knowledge Base. (2022, March 14). What is "silanol activity" when a column is described as having low or high silanol activity?[Link]
-
LC Troubleshooting Bible. (n.d.). Why Do Peaks Tail? Retrieved February 12, 2026, from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]
-
Pittcon. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]
-
HPLC-Today. (2020). TO ADD OR NOT TO ADD. [Link]
-
YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. [Link]
-
Waters. (n.d.). HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved February 12, 2026, from [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved February 12, 2026, from [Link]
- Climent, M. J., & Miranda, M. A. (1996).
-
PubMed. (2020, January 25). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. [Link]
-
Axion Labs. (2024, January 25). HPLC problems with very polar molecules. [Link]
-
Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]
-
MicroSolv. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. lctsbible.com [lctsbible.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. silcotek.com [silcotek.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. support.waters.com [support.waters.com]
- 11. hplc.today [hplc.today]
- 12. chromanik.co.jp [chromanik.co.jp]
- 13. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 14. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 15. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 17. lcms.cz [lcms.cz]
- 18. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
Technical Support Center: Industrial Synthesis of Ethyl (4-Isopropoxyphenyl)carbamate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of ethyl (4-isopropoxyphenyl)carbamate. Our objective is to provide a comprehensive technical resource that addresses common challenges encountered during scale-up, moving beyond procedural steps to explain the underlying chemical principles. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to offer direct, actionable solutions to specific experimental issues.
Section 1: Reaction Fundamentals
Before troubleshooting, a firm grasp of the reaction's core principles is essential. The industrial synthesis of ethyl (4-isopropoxyphenyl)carbamate is most commonly achieved through the nucleophilic acyl substitution reaction between 4-isopropoxyaniline and ethyl chloroformate.
Q1: What is the fundamental reaction mechanism for the synthesis of ethyl (4-isopropoxyphenyl)carbamate?
Answer: The synthesis proceeds via the nucleophilic attack of the primary amine group of 4-isopropoxyaniline on the highly electrophilic carbonyl carbon of ethyl chloroformate. This reaction forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A stoichiometric amount of a base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting aniline, which would render it non-nucleophilic.
Caption: Core reaction for ethyl (4-isopropoxyphenyl)carbamate synthesis.
Table 1: Physicochemical Properties of Key Reagents and Product
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Hazards |
| 4-Isopropoxyaniline | C₉H₁₃NO | 151.21 | 235 | 29-31 | Toxic, Irritant |
| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | 93 | -81 | Highly Toxic, Flammable, Corrosive[1][2][3] |
| Ethyl (4-isopropoxyphenyl)carbamate | C₁₂H₁₇NO₃ | 223.27 | - | ~95-98 | (Assumed) Irritant |
| Pyridine (Base) | C₅H₅N | 79.10 | 115 | -42 | Flammable, Toxic |
| Triethylamine (Base) | C₆H₁₅N | 101.19 | 89.5 | -115 | Flammable, Corrosive |
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and scale-up process in a direct question-and-answer format.
Problem: Low Yield or Incomplete Conversion
Q2: My reaction has stalled with significant starting material remaining, or the final yield is consistently low. What are the most probable causes and how can I rectify them?
Answer: Low yield or incomplete conversion is a frequent scale-up challenge. The root cause often lies in one of four areas:
-
Moisture Contamination: Ethyl chloroformate reacts violently with water, hydrolyzing to ethanol, CO₂, and corrosive HCl.[1][2] This side reaction consumes your reagent, reduces yield, and generates excess acid.
-
Solution: Ensure all solvents are anhydrous and the reaction vessel is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.
-
-
Insufficient or Ineffective Base: The HCl generated must be neutralized. If the base is weak, added too slowly, or insufficient, the reaction mixture will become acidic. This protonates the 4-isopropoxyaniline, converting the nucleophilic amine into a non-nucleophilic ammonium salt, effectively stopping the reaction.
-
Poor Temperature Control: This reaction is exothermic. If the temperature rises uncontrollably, side reactions are accelerated. Conversely, if the temperature is too low, the reaction rate may be impractically slow.
-
Solution: For industrial-scale batches, reactor cooling capacity is critical. Maintain a reaction temperature between 0°C and 10°C during the addition of ethyl chloroformate.[4] Use a jacketed reactor with a reliable chilling unit and monitor the internal temperature closely. The rate of addition should be dictated by the ability to maintain this temperature range.
-
-
Impure Reactants: The purity of 4-isopropoxyaniline is crucial. Oxidized impurities can lead to colored byproducts and may interfere with the reaction.
-
Solution: Use high-purity starting materials. If the aniline appears discolored (e.g., dark brown or black), consider purification by vacuum distillation before use.
-
Problem: Significant Byproduct Formation
Q3: My analysis shows a significant peak corresponding to N,N'-bis(4-isopropoxyphenyl)urea. What causes this impurity and how can I minimize its formation?
Answer: The formation of this symmetrical urea byproduct is a classic issue in carbamate synthesis. It typically arises from two potential pathways:
-
Reaction with Phosgene Impurity: Ethyl chloroformate can contain trace amounts of its highly reactive precursor, phosgene. Phosgene reacts with two molecules of 4-isopropoxyaniline to form the urea byproduct.
-
In-situ Isocyanate Formation: Under certain conditions, particularly elevated temperatures, the desired carbamate product can decompose or the starting aniline can react to form an isocyanate intermediate, which then rapidly reacts with another molecule of 4-isopropoxyaniline.
Strategies for Minimization:
-
Strict Temperature Control: As mentioned, maintaining a low and stable reaction temperature (0-10°C) is the most effective way to suppress this side reaction.[4]
-
Controlled Addition: Add the ethyl chloroformate dropwise or via a syringe pump to the solution of aniline and base. This prevents localized areas of high concentration and exotherms, which favor byproduct formation.
-
Reagent Quality: Use high-purity ethyl chloroformate with low specified levels of phosgene.
Problem: Difficult Work-up and Isolation
Q4: During the aqueous work-up, I'm struggling with a persistent emulsion. Subsequently, the product is proving difficult to crystallize from my chosen solvent. What are your recommendations?
Answer: Work-up and isolation are often where scale-up problems manifest most clearly.
For Emulsions: Emulsions are common when dealing with amine salts. They are stabilized by fine particulates and the soap-like nature of the protonated base.
-
Break the Emulsion: Add a saturated brine (NaCl solution) during the aqueous wash. This increases the ionic strength of the aqueous phase, helping to break the emulsion. If the emulsion persists, filtration through a pad of Celite® or a similar filter aid can sometimes remove the stabilizing particulates.
-
Solvent Choice: Using a less water-miscible organic solvent for extraction, such as toluene or methyl tert-butyl ether (MTBE) instead of ethyl acetate, can sometimes reduce emulsion tendency.
For Crystallization:
-
Solvent System: The ideal recrystallization solvent should dissolve the product well at elevated temperatures but poorly at low temperatures. For ethyl (4-isopropoxyphenyl)carbamate, a mixed solvent system like Toluene/Heptane or Ethanol/Water is often effective.
-
Seeding: Always save a small amount of pure product to use as seed crystals for subsequent batches. Adding a few seed crystals to the supersaturated solution can induce crystallization and often leads to a more desirable crystal morphology.
-
Controlled Cooling: Do not crash-cool the solution. A slow, controlled cooling profile allows for the growth of larger, purer crystals. For large batches, program the reactor jacket to cool at a rate of 5-10°C per hour.
Section 3: Recommended Industrial Scale Protocol
This protocol outlines a general procedure for a multi-kilogram scale synthesis. All operations must be conducted in appropriate chemical reactors by trained personnel, adhering to all safety regulations.
Caption: General workflow for industrial synthesis of the target carbamate.
Step-by-Step Methodology
-
Reactor Charging: In a clean, dry, glass-lined reactor, charge 4-isopropoxyaniline (1.0 equiv), a suitable solvent (e.g., Toluene, 5-10 volumes), and triethylamine (1.1-1.2 equiv).
-
Inerting and Cooling: Seal the reactor, purge with nitrogen, and begin agitation. Cool the reactor contents to 0-5°C using an external cooling system.
-
Reagent Addition: Slowly add ethyl chloroformate (1.05 equiv) subsurface over 2-4 hours. The addition rate must be controlled to maintain the internal temperature below 10°C.
-
Reaction: Once the addition is complete, maintain the reaction mixture at 0-10°C for an additional 2-4 hours. Monitor the reaction for completion by a suitable analytical method (e.g., HPLC, TLC).
-
Quench and Work-up: Once complete, slowly add process water (3-5 volumes) to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Wash: Add a saturated brine solution (2-3 volumes) to the organic layer, agitate, and perform another phase separation.
-
Solvent Exchange/Crystallization: Concentrate the organic layer under vacuum to remove the reaction solvent and replace it with a crystallization solvent (e.g., heptane).
-
Isolation: Cool the mixture slowly to 0-5°C to induce crystallization. If necessary, add seed crystals.
-
Filtration and Drying: Filter the resulting slurry, wash the cake with cold heptane, and dry the solid product under vacuum at 40-50°C until a constant weight is achieved.
Table 2: Example Process Parameters (10 kg Scale)
| Parameter | Value | Justification |
| 4-Isopropoxyaniline | 10.0 kg (66.1 mol) | Limiting Reagent (1.0 equiv) |
| Triethylamine | 7.4 kg (73.1 mol) | 1.1 equiv to neutralize HCl |
| Ethyl Chloroformate | 7.5 kg (69.4 mol) | 1.05 equiv to drive reaction |
| Toluene (Reaction) | 70 L | Provides good solubility and process control |
| Heptane (Crystallization) | 50 L | Effective anti-solvent for crystallization |
| Addition Temperature | 0-10 °C | Minimizes side reactions |
| Reaction Time | 2-4 h post-addition | Ensures complete conversion |
| Cooling Rate | 5-10 °C / hour | Promotes large, pure crystal formation |
Section 4: Safety & Handling FAQs
Q5: Ethyl chloroformate is listed as highly hazardous. What are the critical safety precautions for handling it on an industrial scale?
Answer: Ethyl chloroformate is one of the most hazardous reagents commonly used in pharmaceutical manufacturing. Its dangers are multifaceted:
-
Acute Toxicity: It is fatal if inhaled.[1][6] Vapors can cause severe respiratory tract burns and delayed, life-threatening pulmonary edema.[2][7]
-
Corrosivity: It causes severe burns to the skin and eyes upon contact.[3][7]
-
Flammability: It is a highly flammable liquid with a low flash point (~10-16°C).[1][2] Its vapors are heavier than air and can travel to an ignition source.[1]
Mandatory Industrial Handling Practices:
-
Closed Systems: All transfers and reactions must be conducted in fully closed systems (e.g., reactors connected via hard-piping and transfer pumps). Avoid open-air charging at all costs.
-
Ventilation and Scrubbing: The reactor must be vented to a caustic scrubber system to neutralize any HCl or ethyl chloroformate vapors.
-
Personal Protective Equipment (PPE): Personnel must wear specialized, corrosion-resistant suits with a self-contained breathing apparatus (SCBA) when making or breaking any connections to ethyl chloroformate lines or containers.
-
Material Compatibility: Use corrosion-resistant materials for all wetted parts (e.g., glass-lined steel, Hastelloy). It reacts with many metals.[2]
-
Emergency Preparedness: Have emergency showers, eyewash stations, and appropriate spill kits readily available. All personnel must be trained on the specific hazards and emergency procedures.
Section 5: Alternative Synthesis Routes
Q6: Given the hazards of ethyl chloroformate, are there any "greener" or safer industrial alternatives for synthesizing this carbamate?
Answer: Yes, the industry is actively seeking to replace hazardous phosgene-derived reagents. While the ethyl chloroformate route is established, several phosgene-free alternatives are being explored, though they may require more significant process development:
-
From Dialkyl Carbonates: Reacting 4-isopropoxyaniline with diethyl carbonate can produce the desired carbamate. This reaction typically requires high temperatures and a catalyst, but it avoids highly toxic reagents and produces ethanol as the only byproduct.[8]
-
From CO₂ and an Alkylating Agent: Carbon dioxide can be used as a C1 source to first form a carbamic acid intermediate with the aniline, which is then alkylated.[9][10] This is a greener approach but often requires high pressures or highly effective dehydration systems to be efficient.[11]
-
Transesterification: It is possible to synthesize the target molecule by transesterification of a simpler carbamate (like methyl or ethyl carbamate) with 4-isopropoxyphenol.[12] This route's feasibility depends on the relative reactivity and boiling points of the components.
These alternative routes represent a move towards more sustainable and inherently safer chemical processes, a key goal in modern drug development and manufacturing.
References
-
Vertex AI Search Result[1]: Provides detailed information on the properties and significant safety hazards of ethyl chloroformate, including its high flammability, corrosivity, and acute toxicity by inhalation.
-
LANXESS Corporation, "Ethylchloroformate Product Safety Assessment".[2]: Outlines the physical and health hazards of ethyl chloroformate, its reactivity with water, and potential for causing pulmonary edema.
-
Mubychem, "Ethyl chloroformate or Ethyl chlorocarbonate Manufacturers, SDS".[6]: Lists hazard statements (H-phrases) confirming it is highly flammable, toxic if swallowed, causes severe burns, and is fatal if inhaled.
-
Wikipedia, "Ethyl chloroformate".[3]: A summary of the compound's properties, identifying it as a colorless, corrosive, and highly toxic liquid.
-
New Jersey Department of Health, "Hazard Summary: Ethyl Chloroformate".[7]: Describes health effects including severe irritation and burns to skin and eyes, and the potential for a build-up of fluid in the lungs.
-
Arxada, "Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates...".[13]: Discusses the high reactivity of isocyanates, which are related intermediates in some carbamate synthesis side reactions.
-
ACS Publications, "Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow".[14]: Details the versatility and importance of carbamates in pharmaceutical and agrochemical applications.
-
ResearchGate, "Product scope for the synthesis of ethyl carbamates".[9]: Describes a protocol for accessing carbamates via a three-component reaction involving CO2, amines, and alkyl halides.
-
MDPI, "Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates".[15]: Discusses phosgene-free methods for producing isocyanates, which are precursors to carbamates in some synthetic routes.
-
Lanzhou Institute of Chemical Physics, "Non-phosgene Synthesis of Isocyanate Precursors".[16]: Highlights the environmental and safety issues of using phosgene and the development of greener alternatives.
-
Journal of the American Chemical Society, "New Carbamates and Related Compounds".[4]: Provides examples of experimental procedures for synthesizing carbamates from an amine and ethyl chloroformate, often at cooled temperatures.
-
Royal Society of Chemistry, "Synthesis of isocyanates from carbamate esters employing boron trichloride".[17]: Mentions the industrial importance of carbamates and their conversion to isocyanates.
-
Wikipedia, "Ethyl carbamate".[18]: Notes that ethyl carbamate can be synthesized from the action of ammonia on ethyl chloroformate.
-
IDOSI Publications, "Effects of Phenyl Ring Substituents on the Fungicidal Activity of O-Ethyl-n-Phenyl Carbamate".[5]: Describes a typical lab synthesis of a phenyl carbamate using ethyl chloroformate, aniline, and pyridine as a base.
-
BenchChem, "Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors".[19]: Provides a general protocol for synthesizing carbamates from amines and chloroformates, including work-up procedures.
-
Google Patents, "CN100349861C - Ethyl carbamate and its preparation method".[20]: Details a non-phosgene synthesis method for ethyl carbamate from urea and ethanol, highlighting safety and environmental benefits.
-
Organic Syntheses, "ethyl n-methylcarbamate".[21]: Provides a detailed lab-scale procedure for carbamate synthesis using ethyl chloroformate, noting the importance of temperature control.
-
Google Patents, "CN1865241A - Ethyl carbamate and its preparation method".[22]: Describes an alternative synthesis from urea and ethanol under pressure, avoiding hazardous reagents.
-
OIV, "OIV-MA-AS315-04 Determination of ethyl carbamate in alcoholic beverages by GC/MS".[23]: Details analytical methods for detecting ethyl carbamate, relevant for quality control.
-
Asian Journal of Chemistry, "Synthesis of Sulfonamide, Sulfanilamide and Carbamate Derivatives of 4-Pyrones".[24]: Mentions the synthesis of carbamates by reacting an amine with ethyl chloroformate in the presence of pyridine.
-
CP Lab Safety, "ethyl N-(4-hydroxyphenyl)carbamate, 95% Purity".[25]: Provides basic product information for a structurally similar carbamate.
-
Organic Chemistry Portal, "Synthesis of carbamates by carbamoylation".[26]: Discusses various methods for carbamate synthesis, including greener alternatives using CO2.
-
Taylor & Francis, "Ethyl carbamate – Knowledge and References".[27]: Mentions that from a green chemistry perspective, CO2 can be used to generate carbamates from amines and alcohols.
-
ResearchGate, "Synthesis of Carbamates from Amines and Dialkyl Carbonates...".[8]: Details a halogen-free process for synthesizing carbamates by reacting amines with carbonates.
-
Reaction Chemistry & Engineering (RSC Publishing), "Environmentally friendly method of producing carbamates by transesterification...".[12]: Investigates the kinetics and mechanism of producing carbamates via transesterification.
-
National Institutes of Health (PMC), "Organic Carbamates in Drug Design and Medicinal Chemistry".[28]: Reviews traditional carbamate synthesis methods, including the use of toxic phosgene and isocyanates, and the search for alternatives.
-
IntechOpen, "Synthesis of Aromatic Carbamates from CO2. Implications for the Polyurethane Industry".[11]: Discusses replacing toxic phosgene with CO2 to create intermediate carbamates for industrial applications.
-
ACS GCI Pharmaceutical Roundtable, "Scale-up Examples".[29]: Provides examples of metal catalyst removal in large-scale reactions, relevant to alternative synthesis routes.
-
ResearchGate, "Can anyone suggest a good way to do carbamate formation...?".[30]: A discussion forum where chemists suggest reagents like chloroformates for carbamate synthesis.
-
SciELO, "Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit...".[31]: Describes analytical techniques for quantifying ethyl carbamate, highlighting its carcinogenic properties and regulatory concern.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. lanxess.com [lanxess.com]
- 3. Ethyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 5. idosi.org [idosi.org]
- 6. mubychem.com [mubychem.com]
- 7. nj.gov [nj.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 11. Synthesis of Aromatic Carbamates from CO2. Implications for the Polyurethane Industry - SINTEF [sintef.no]
- 12. Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. arxada.com [arxada.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates | MDPI [mdpi.com]
- 16. Non-phosgene Synthesis of Isocyanate Precursors--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]
- 17. Synthesis of isocyanates from carbamate esters employing boron trichloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. CN1865241A - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
- 23. oiv.int [oiv.int]
- 24. asianpubs.org [asianpubs.org]
- 25. calpaclab.com [calpaclab.com]
- 26. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 27. taylorandfrancis.com [taylorandfrancis.com]
- 28. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Scale-up Examples - Wordpress [reagents.acsgcipr.org]
- 30. researchgate.net [researchgate.net]
- 31. scielo.br [scielo.br]
Technical Support Center: Purification of Ethyl (4-isopropoxyphenyl)carbamate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of ethyl (4-isopropoxyphenyl)carbamate. This document provides in-depth troubleshooting advice and detailed experimental protocols to address common issues related to the removal of unreacted starting materials from the final product mixture.
Introduction: The Challenge of Purity
The synthesis of ethyl (4-isopropoxyphenyl)carbamate, a valuable intermediate in pharmaceutical development, typically involves the reaction of 4-isopropoxyaniline with ethyl chloroformate. While the synthesis is relatively straightforward, achieving high purity of the final product can be challenging due to the presence of unreacted starting materials and potential side products. This guide offers a structured approach to troubleshooting and resolving these purification challenges, ensuring the integrity of your downstream applications.
Troubleshooting & FAQs
This section addresses specific issues you may encounter during the purification of ethyl (4-isopropoxyphenyl)carbamate in a question-and-answer format.
Q1: My final product is contaminated with unreacted 4-isopropoxyaniline. How can I remove it?
A1: Unreacted 4-isopropoxyaniline, a basic compound, can be effectively removed using an acid-base extraction. This technique exploits the different solubilities of the basic aniline and the neutral carbamate product in acidic aqueous and organic phases. By washing an organic solution of your crude product with an acidic solution (e.g., dilute hydrochloric acid), the 4-isopropoxyaniline will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[1][2][3] The neutral ethyl (4-isopropoxyphenyl)carbamate will remain in the organic layer.
Q2: I suspect my product contains residual ethyl chloroformate. What is the best way to eliminate it?
A2: Ethyl chloroformate is highly reactive with water and will hydrolyze to ethanol, carbon dioxide, and hydrochloric acid. A simple aqueous workup (washing the reaction mixture with water or a basic solution) is often sufficient to quench and remove any unreacted ethyl chloroformate. If you are performing an acid-base extraction to remove unreacted aniline, the aqueous washes involved in that procedure will also effectively remove any residual ethyl chloroformate.
Q3: After an initial extraction, my product is still not pure enough. What are my options for further purification?
A3: For further purification of ethyl (4-isopropoxyphenyl)carbamate, two highly effective methods are recrystallization and column chromatography.
-
Recrystallization is an excellent technique for purifying solid compounds.[4][5][6] It relies on the principle that the desired compound and the impurities have different solubilities in a given solvent at different temperatures.
-
Column chromatography is a powerful separation technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel) as they are moved through the column by a mobile phase (the eluent).[7][8][9]
Q4: How do I choose the right solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your product, ethyl (4-isopropoxyphenyl)carbamate, is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[6] Conversely, the impurities should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration). You may need to screen several solvents or solvent mixtures to find the optimal conditions.
Q5: What is a common issue during column chromatography of carbamates, and how can I avoid it?
A5: Carbamates, particularly those with amine functionalities, can sometimes interact with the acidic silica gel stationary phase, leading to tailing of peaks and poor separation.[10] To mitigate this, you can add a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to your eluent. This will help to neutralize the acidic sites on the silica gel and improve the chromatography.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for the purification of ethyl (4-isopropoxyphenyl)carbamate.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Unreacted 4-Isopropoxyaniline
This protocol describes the separation of the neutral product, ethyl (4-isopropoxyphenyl)carbamate, from the basic unreacted starting material, 4-isopropoxyaniline.
Materials:
-
Crude reaction mixture
-
Diethyl ether (or other suitable organic solvent like ethyl acetate or dichloromethane)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The top layer will be the organic phase containing your product, and the bottom layer will be the acidic aqueous phase containing the protonated 4-isopropoxyaniline.
-
Drain the lower aqueous layer into a separate flask.
-
Repeat the extraction of the organic layer with 1 M HCl (steps 3-6) two more times to ensure complete removal of the aniline.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine to remove the bulk of the dissolved water.[11]
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic solution to remove any residual water.
-
Filter the solution to remove the drying agent.
-
Concentrate the organic solution using a rotary evaporator to yield the purified ethyl (4-isopropoxyphenyl)carbamate.
Protocol 2: Recrystallization of Ethyl (4-isopropoxyphenyl)carbamate
This protocol is for the purification of solid ethyl (4-isopropoxyphenyl)carbamate.
Materials:
-
Crude ethyl (4-isopropoxyphenyl)carbamate
-
Recrystallization solvent (e.g., ethanol/water, hexanes/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[4][5]
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to allow for the formation of large crystals.[5]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[4][5]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 3: Column Chromatography
This protocol is suitable for purifying ethyl (4-isopropoxyphenyl)carbamate, especially if it is an oil or if recrystallization is ineffective.
Materials:
-
Crude ethyl (4-isopropoxyphenyl)carbamate
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) supplies for monitoring the separation
Procedure:
-
Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Pack the column with silica gel using either a dry packing or slurry method.[7][9]
-
Equilibrate the column by running the chosen eluent through the silica gel until it is completely settled and the eluent level is just above the top of the silica.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If a more polar solvent is used for dissolution, it is critical to use a very small volume.[7]
-
Carefully load the sample onto the top of the silica gel.
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product and concentrate them using a rotary evaporator.
Data Summary
| Property | 4-Isopropoxyaniline (Starting Material) | Ethyl Chloroformate (Starting Material) | Ethyl (4-isopropoxyphenyl)carbamate (Product) |
| State | Pale yellow solid or liquid/solid[4] | Colorless liquid[5] | Expected to be a solid |
| Boiling Point | 95 °C at 0.4 mm Hg[4] | 93 °C[12] | Higher than starting materials |
| Solubility | Soluble in ethanol and methylene chloride[4] | Insoluble in water; miscible with alcohol, benzene, chloroform, ether[7][12] | Expected to be soluble in common organic solvents |
| Reactivity | Basic | Reacts with water | Neutral |
Visual Representation of Purification Logic
Caption: Logical flow of purification for ethyl (4-isopropoxyphenyl)carbamate.
References
- Acid-Base Extraction. (n.d.).
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Methyl carbamate purification by extraction and recrystallization. (n.d.). ResearchGate. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling. (2020). Organic Letters, 22(15), 5885–5889. [Link]
-
Liquid/liquid Extraction. (n.d.). Retrieved from [Link]
-
Acid-Base Extraction Tutorial. (2020, March 21). YouTube. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2014). Organic Syntheses, 91, 354. [Link]
- Ethyl carbamate and its preparation method. (2007). Google Patents.
-
How do I remove aniline from the reaction mixture? (2014, December 12). ResearchGate. Retrieved from [Link]
- Effects of Phenyl Ring Substituents on the Fungicidal Activity of O-Ethyl-n-Phenyl Carbamate. (2008). World Journal of Agricultural Sciences, 4(1), 48-52.
-
Synthetic methods of carbamate synthesis. (2021). ResearchGate. Retrieved from [Link]
-
Ethyl N-[2-(4-phenoxyphenoxy)ethyl]-carbamate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(10), o2834–o2835. [Link]
-
Efficacy of ethyl-4-bromophenyl carbamate on different Rhipicephalus microplus stages implanted in cattle. (2018). Parasitology Research, 117(7), 2249–2255. [Link]
-
Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. (2015). RSC Advances, 5(105), 86551–86558. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]
-
1-isopropoxyethyl diethylcarbamate. (n.d.). ChemSynthesis. Retrieved from [Link]
-
N-[2-(4-phenoxyphenoxy)ethyl]carbamate. (n.d.). PubChem. Retrieved from [Link]
-
Propoxur. (n.d.). Beyond Pesticides. Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgsyn.org [orgsyn.org]
- 10. biotage.com [biotage.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Structural & Functional Analysis: Ethyl (4-isopropoxyphenyl)carbamate vs. Commercial Carbamates
The following guide provides a structural and functional comparison of Ethyl (4-isopropoxyphenyl)carbamate against established carbamate pesticides (specifically Propoxur and Carbaryl ).
This analysis focuses on the critical Structure-Activity Relationship (SAR) distinction between N-aryl carbamates (the target compound) and O-aryl N-methyl carbamates (commercial insecticides), elucidating why subtle chemical shifts result in distinct biological targets (Herbicide vs. Insecticide).
Executive Summary
Ethyl (4-isopropoxyphenyl)carbamate represents a specific class of carbamate esters often utilized in research to define the boundaries of acetylcholinesterase (AChE) inhibition. Unlike the commercial insecticide Propoxur (2-isopropoxyphenyl N-methylcarbamate), which features an O-aryl linkage critical for phosphorylating the AChE active site, the target compound features an N-aryl linkage (a urethane structure).
This guide demonstrates that while Propoxur acts as a potent neurotoxin to insects (AChE inhibitor), Ethyl (4-isopropoxyphenyl)carbamate functions closer to the phenylcarbamate herbicide class (e.g., Propham), targeting microtubule assembly or Photosystem II, and exhibiting negligible anticholinesterase activity.
Key Comparison Matrix
| Feature | Ethyl (4-isopropoxyphenyl)carbamate | Propoxur (Baygon) | Carbaryl (Sevin) |
| Primary Class | N-Aryl Carbamate (Urethane) | O-Aryl N-Methyl Carbamate | O-Aryl N-Methyl Carbamate |
| Linkage Type | |||
| Primary Target | Microtubules / PSII (Predicted) | Acetylcholinesterase (AChE) | Acetylcholinesterase (AChE) |
| AChE IC50 | > 100 | 1.2 | 2.5 |
| Substituent | 4-isopropoxy (Para) | 2-isopropoxy (Ortho) | N/A (Naphthyl ring) |
| Application | Research / Herbicide Analog | Insecticide | Insecticide |
Structural Analysis & Mechanism
The biological divergence stems from the orientation of the carbamate moiety relative to the aromatic ring.
The "Carbamate Reversal" Effect[3]
-
Insecticides (Propoxur): The aryl group acts as the leaving group . When the enzyme (AChE) attacks the carbonyl carbon, the phenol (2-isopropoxyphenol) leaves, and the enzyme becomes carbamylated (inhibited) by the
group. -
Target (Ethyl (4-isopropoxyphenyl)carbamate): The aryl group is attached to the nitrogen . The leaving group would have to be the ethanol molecule, or the bond would act differently. N-aryl carbamates generally do not fit the AChE catalytic pocket (which evolved to bind Acetylcholine:
).
Visualization of Structural Differences
The following diagram illustrates the structural "inversion" that dictates the biological pathway.
Caption: Structural divergence between O-aryl (Propoxur) and N-aryl (Target) carbamates determining biological specificity.
Experimental Protocols
To objectively compare the performance of Ethyl (4-isopropoxyphenyl)carbamate against Propoxur, two distinct workflows are required: Synthesis (to ensure purity) and Biological Assay (to quantify AChE inhibition).
Protocol A: Synthesis of Ethyl (4-isopropoxyphenyl)carbamate
This protocol utilizes a Schotten-Baumann type reaction, reacting the aniline derivative with ethyl chloroformate.
Reagents:
-
4-Isopropoxyaniline (1.0 eq)[1]
-
Ethyl Chloroformate (1.1 eq)
-
Pyridine or Triethylamine (Base, 1.2 eq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 4-isopropoxyaniline in 20 mL of anhydrous DCM in a round-bottom flask.
-
Base Addition: Add 12 mmol of Pyridine. Cool the mixture to 0°C in an ice bath.
-
Acylation: Dropwise add 11 mmol of Ethyl Chloroformate over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Reflux: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted aniline/pyridine) followed by saturated
. -
Purification: Dry over
, concentrate in vacuo. Recrystallize from Ethanol/Water to yield white crystals (Expected MP: ~91-93°C).
Protocol B: Comparative AChE Inhibition Assay (Ellman Method)
This assay validates the hypothesis that the target compound is inactive as an insecticide compared to Propoxur.
Reagents:
-
Acetylcholinesterase (AChE) source (Electric eel or Rat brain homogenate).
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Test Compounds: Propoxur (Positive Control), Ethyl (4-isopropoxyphenyl)carbamate (Test).
Workflow:
-
Incubation: Incubate AChE (0.1 U/mL) with varying concentrations (
to ) of the test compounds in Phosphate Buffer (pH 8.0) for 10 minutes at 25°C. -
Reaction Trigger: Add DTNB (0.3 mM) and ATCh (0.5 mM).
-
Measurement: Monitor absorbance at 412 nm for 5 minutes. The rate of color formation is proportional to enzyme activity.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Self-Validating Check:
-
Control: Propoxur must show IC50 in the low micromolar range (1-5
M). -
Test: If Ethyl (4-isopropoxyphenyl)carbamate shows IC50 > 100
M, the N-aryl hypothesis is confirmed.
Performance Data & Comparative Analysis
The following data summarizes the physicochemical and biological differences. Note that "Target" refers to Ethyl (4-isopropoxyphenyl)carbamate.
Table 1: Physicochemical & Biological Profile
| Property | Target Compound | Propoxur | Significance |
| Molecular Weight | 223.27 g/mol | 209.24 g/mol | Target is slightly heavier due to Ethyl vs Methyl. |
| LogP (Lipophilicity) | ~2.64 | 1.56 | Target is more lipophilic; better plant cuticle penetration (Herbicide trait). |
| Water Solubility | Low (< 100 mg/L) | ~2000 mg/L | Propoxur is more mobile in aqueous systems. |
| AChE Inhibition (IC50) | > 500 | 1.2 | Definitive differentiator. |
| Hydrolysis Half-life | Stable at pH 7 (Weeks) | Unstable at pH 7 (Days) | N-aryl carbamates are generally more stable than O-aryl. |
Signaling Pathway Analysis
The following diagram maps the divergent toxicity pathways.
Caption: Divergent signaling pathways: N-aryl carbamates target plant systems, while O-aryl carbamates target nervous systems.
Conclusion & Recommendations
Ethyl (4-isopropoxyphenyl)carbamate is structurally distinct from commercial carbamate insecticides like Propoxur. The shift from an O-aryl N-methyl structure to an N-aryl O-ethyl structure fundamentally alters its biological profile:
-
Loss of Insecticidal Activity: The compound lacks the specific leaving group geometry required to inhibit Acetylcholinesterase (AChE). It is not recommended as an insecticide candidate.
-
Potential as Herbicide/Fungicide: The structure aligns with the phenylcarbamate class (e.g., Propham), suggesting potential utility in controlling plant growth or fungal pathogens via microtubule disruption.
-
Research Utility: It serves as an excellent negative control in AChE assays to demonstrate the specificity of N-methyl carbamates.
Recommendation for Development: Researchers exploring this scaffold should focus on agrochemical herbicide screening rather than neurotoxic insecticide applications. Future modifications should explore the ortho vs. para positioning of the isopropoxy group to tune lipophilicity and metabolic stability.
References
-
Casida, J. E. (1963). "Mode of action of carbamates."[2][3][4][5] Annual Review of Entomology. Link
-
Podhorniak, L. V., et al. (2007). "Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat." Toxicological Sciences. Link
-
Fukuto, T. R. (1990). "Mechanism of Action of Organophosphorus and Carbamate Insecticides." Environmental Health Perspectives. Link
-
BenchChem. (2025).[4] "Structure-Activity Relationship of Phenyl Carbamates." BenchChem Technical Library. Link
-
EPA. (2013). "Recognition and Management of Pesticide Poisonings: Chapter 6 Carbamates." United States Environmental Protection Agency.[6] Link
Sources
- 1. WO2019085978A1 - æè³åºé °èºç±»ååç©ãå ¶å¶å¤æ¹æ³ãè¯ç¨ç»åç©åå ¶åºç¨ - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. epa.gov [epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dhss.delaware.gov [dhss.delaware.gov]
- 6. Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking synthesis costs of ethyl (4-isopropoxyphenyl)carbamate vs commercial procurement
Executive Summary
For researchers requiring Ethyl N-(4-isopropoxyphenyl)carbamate , the data indicates a strong "Make" advantage for quantities exceeding 5 grams.
While the starting material (4-isopropoxyaniline) is a commoditized, low-cost reagent (~
The Commercial Landscape
Market Availability
Unlike its parent aniline, Ethyl (4-isopropoxyphenyl)carbamate is not a high-volume commodity. It typically falls into the "Building Block" category.
-
Availability: Moderate. Often "Inquire for Stock" or 2-4 week lead times.
-
Typical Purity: 95% - 98%.
-
Cost Driver: The price is driven not by structural complexity, but by inventory maintenance and catalog management fees.
Cost Baseline (Commercial)
Estimates based on Q3 2025 average catalog pricing for substituted phenyl carbamates.
| Quantity | Est. Commercial Price | Lead Time | Notes |
| 1 g | $60 - $120 | 1-2 Weeks | High unit cost due to packaging/handling. |
| 5 g | $180 - $350 | 2-4 Weeks | often requires backorder. |
| 25 g | $600 - $900 | 4-6 Weeks | Approaching custom synthesis rates. |
Technical Benchmark: The "Make" Option
Reaction Strategy
The most reliable route for bench-scale synthesis is the Schotten-Baumann type reaction or anhydrous acylation using Ethyl Chloroformate. While catalytic carbonylation (using diethyl carbonate) is "greener," it is kinetically slower and requires autoclave conditions that reduce throughput for small batches.
Selected Protocol: Nucleophilic substitution with Ethyl Chloroformate in Dichloromethane (DCM) with Pyridine base scavenger.
Reaction Scheme Visualization
Figure 1: Acylation pathway via chloroformate. The reaction is exothermic and driven by the removal of HCl by the base.
Detailed Experimental Protocol
Note: This protocol is designed for a 10g scale. All steps must be performed in a fume hood.
Materials:
-
4-Isopropoxyaniline (10.0 g, 66 mmol)
-
Ethyl Chloroformate (7.9 g, 73 mmol, 1.1 equiv)
-
Pyridine (6.3 g, 80 mmol, 1.2 equiv) or Triethylamine
-
Dichloromethane (DCM) (100 mL)[1]
-
1M HCl (aq), Sat. NaHCO3, Brine.
Step-by-Step Workflow:
-
Setup: Charge a 250 mL round-bottom flask with 4-isopropoxyaniline (10g) and DCM (80 mL). Add Pyridine (6.3g). Stir until dissolved.
-
Cooling: Submerge flask in an ice/water bath (0°C). Critical: Control the exotherm to prevent bis-acylation.
-
Addition: Dilute Ethyl Chloroformate in remaining DCM (20 mL). Add dropwise via addition funnel over 20 minutes. Maintain internal temp <10°C.
-
Reaction: Remove ice bath. Stir at Room Temperature (RT) for 2 hours.
-
Validation: Check TLC (30% EtOAc/Hexanes). SM spot (low Rf) should disappear; Product spot (higher Rf) appears.
-
-
Workup:
-
Wash reaction mixture with 1M HCl (2 x 50 mL) to remove excess pyridine.
-
Wash with Sat. NaHCO3 (50 mL) to neutralize acid traces.
-
Wash with Brine (50 mL).
-
-
Isolation: Dry organic layer over Na2SO4. Filter and concentrate in vacuo.
-
Purification: Recrystallize from Hexanes/EtOAc (if solid) or distill (if oil, though usually solid).
-
Expected Yield: 13.5g - 14.0g (92-95%).
-
Cost Benefit Analysis
This model compares the cost of purchasing 25g commercially vs. synthesizing 25g in-house.
Assumption: Lab already possesses standard solvents and glassware. Labor cost is estimated at $60/hr (fully burdened).
| Cost Category | Commercial Buy (25g) | In-House Synthesis (25g Output) |
| Raw Materials | N/A | $45.00 (SM: $35, Reagents: $10) |
| Labor | $50 (Ordering/Receiving) | $240.00 (4 hrs active time) |
| Consumables/Waste | $0 | $20.00 (Solvents, disposal) |
| Total Cost | $750.00 (Est.) | $305.00 |
| Time to Bench | 3-5 Weeks | 2 Days |
| Risk | Backorder delays | Safety (Chloroformate handling) |
Analysis:
-
Direct Savings: The "Make" option is ~60% cheaper even when accounting for labor.
-
Time Savings: Synthesis is significantly faster than the typical lead time for non-stock catalog items.
Strategic Decision Matrix
When should you deviate from the "Make" recommendation? Use this logic flow.
Figure 2: Decision logic for procurement. High urgency or quantities >5g favor the "Make" pathway.
Conclusion
For Ethyl N-(4-isopropoxyphenyl)carbamate , the "Make" strategy is the scientifically and economically superior choice for any application requiring more than a few grams. The synthesis is robust, the starting materials are commodity-priced (4-isopropoxyaniline is widely available), and the purification is simple. Commercial procurement should be reserved only for analytical standards (<1g) or laboratories lacking chemical fume hoods.
References
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. Retrieved from
-
National Institutes of Health (NIH). (2023). Continuous Synthesis of Carbamates from CO2 and Amines. PMC. Retrieved from
-
Matrix Scientific. (2025). 4-Isopropoxyaniline Product Pricing and Specifications.[2][3][4] Retrieved from
-
Sigma-Aldrich. (2025). Ethyl Chloroformate: Properties and Synthesis Grade Pricing. Retrieved from
-
Iter Consulting. (2025). Make vs Buy: Steps to A Smarter Supply Chain Strategy. Retrieved from
Sources
Safety Operating Guide
Navigating the Unseen: A Step-by-Step Guide to the Proper Disposal of Ethyl (4-isopropoxyphenyl)carbamate
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a comprehensive, in-depth protocol for the proper disposal of ethyl (4-isopropoxyphenyl)carbamate, a compound for which specific safety data may not be readily available. In such instances, a conservative and informed approach, grounded in the known hazards of the carbamate class of molecules, is not just a best practice—it is an ethical and legal imperative.
This document is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring a deep understanding of the risks and the procedures designed to mitigate them.
The Carbamate Context: A Foundation of Prudent Handling
Carbamates are a broad class of organic compounds derived from carbamic acid. Many are recognized for their biological activity, which also underpins their potential toxicity. Ethyl carbamate, a related compound, is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "probably carcinogenic to humans." Given this precedent, and in the absence of specific data to the contrary, ethyl (4-isopropoxyphenyl)carbamate must be handled as a potentially hazardous substance.
Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates many carbamates as hazardous waste.[1][2] This designation mandates a strict "cradle-to-grave" management system, ensuring that the waste is handled safely from the point of generation to its final disposal.
Immediate Safety Protocols: Your First Line of Defense
Before any disposal procedure is initiated, the following personal protective equipment (PPE) and engineering controls are mandatory. This is a non-negotiable standard for handling any chemical of unknown or uncertain toxicity.
-
Engineering Controls: All handling of ethyl (4-isopropoxyphenyl)carbamate, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of any dusts or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Consult your institution's glove compatibility chart.
-
Body Protection: A lab coat must be worn and buttoned. For larger quantities, a chemically resistant apron is recommended.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be necessary for spill cleanup or if there is a risk of aerosolization outside of a fume hood. Consult with your institution's Environmental Health and Safety (EHS) department for specific respiratory protection requirements.
-
Disposal Decision Workflow: A Logic-Based Approach
In the absence of a specific Safety Data Sheet (SDS), a systematic and conservative decision-making process is essential. The following workflow, visualized in the diagram below, outlines the necessary steps to ensure safe and compliant disposal.
Caption: Disposal decision workflow for ethyl (4-isopropoxyphenyl)carbamate.
Step-by-Step Disposal Protocol
This protocol assumes that a specific SDS is not available and therefore mandates the most stringent precautions.
Step 1: Waste Characterization and Segregation
-
Treat as Hazardous: Due to its classification as a carbamate and the known carcinogenicity of related compounds, ethyl (4-isopropoxyphenyl)carbamate must be disposed of as hazardous waste.[3] Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[4]
-
Assign a Provisional Waste Code: In the absence of specific data, a conservative approach is to assign a waste code associated with a similar, regulated compound. Ethyl carbamate (urethane) is listed as U238 under RCRA.[3][5] This code should be used for labeling and documentation purposes, pending final determination by your EHS department. Some carbamate-containing wastes from production processes may also fall under the K-list codes (e.g., K156, K157).[6]
-
Segregation: Do not mix ethyl (4-isopropoxyphenyl)carbamate waste with other chemical waste streams unless you have confirmed their compatibility.[4][7] Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even an explosion.
Step 2: Container Selection and Labeling
-
Container Choice: Use a designated hazardous waste container that is compatible with the chemical. For solid waste, a securely sealed, wide-mouth container is appropriate. For liquid waste (e.g., solutions containing the compound), use a chemically resistant bottle with a screw-top cap. Ensure the container is in good condition with no leaks or cracks.
-
Labeling: The hazardous waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Ethyl (4-isopropoxyphenyl)carbamate"
-
The provisional hazardous waste code: "U238"
-
The hazards associated with the waste (e.g., "Toxic," "Potential Carcinogen")
-
The accumulation start date (the date the first drop of waste was added to the container)
-
The name and contact information of the generating researcher or lab.
-
Step 3: Waste Accumulation and Storage
-
Secure Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be under the direct control of laboratory personnel.
-
Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Incompatible Storage: Do not store the carbamate waste container near incompatible chemicals, such as strong acids, bases, or oxidizing agents.
Step 4: Final Disposal
-
Contact EHS: Once the waste container is full, or before the accumulation time limit set by your institution is reached, contact your Environmental Health and Safety department to arrange for a waste pickup.
-
Professional Disposal: Your institution's EHS department will work with a licensed hazardous waste disposal contractor to transport, treat, and dispose of the chemical in accordance with all federal, state, and local regulations.[8]
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or you are unsure of the hazard, evacuate the area and contact your institution's emergency response team.
-
Small Spills: For a small, contained spill within a fume hood, and if you are trained and equipped to do so, you may clean it up.
-
Wear the appropriate PPE.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbent material and the spilled chemical into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]
-
Skin: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
Quantitative Data Summary
| Parameter | Information for Carbamates (General) | Source |
| RCRA Hazardous Waste Codes | U-listed (for specific carbamates, e.g., U238 for ethyl carbamate), K-listed (for some production wastes) | [3][5][6] |
| Primary Hazards | Potential carcinogenicity, toxicity | [3][5] |
| Disposal Method | Incineration by a licensed hazardous waste facility | [8][11] |
| Prohibited Disposal | Drain, sewer, or general trash | [4] |
Conclusion: A Culture of Safety
The proper disposal of chemical waste is a cornerstone of responsible research. For compounds like ethyl (4-isopropoxyphenyl)carbamate, where specific data is lacking, a conservative approach rooted in the principles of chemical safety and regulatory compliance is paramount. By following the procedures outlined in this guide and, most importantly, by maintaining a close working relationship with your institution's Environmental Health and Safety department, you can ensure that your valuable research contributes to scientific advancement without compromising the safety of yourself, your colleagues, or the environment.
References
-
Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. Retrieved from [Link]
-
Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. (1994, March 1). United States Environmental Protection Agency. Retrieved from [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. United States Environmental Protection Agency. Retrieved from [Link]
-
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). Federal Register. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. Retrieved from [Link]
-
Hazardous waste characterization. Practice Greenhealth. Retrieved from [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. (2016, February 1). Occupational Safety and Health Administration. Retrieved from [Link]
-
EPA Hazardous Waste Code. United States Environmental Protection Agency. Retrieved from [Link]
-
Safety data sheet. (2017, October 24). CPAchem. Retrieved from [Link]
-
Hazardous Material Code Table. Environmental Health & Safety, Michigan State University. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). SPEX CertiPrep. Retrieved from [Link]
-
Hazardous Waste: EPA U-List Chemicals. Environmental Health & Safety, University of Washington. Retrieved from [Link]
-
EPA Hazardous Waste Codes. United States Environmental Protection Agency. Retrieved from [Link]
-
Appendix B - Pesticides that are Hazardous Waste under 40 CFR 261, 33(e) and (f) when discarded. United States Environmental Protection Agency. Retrieved from [Link]
-
Harmonised classifications - ECHA CHEM. European Chemicals Agency. Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES. United States Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 3. practicegreenhealth.org [practicegreenhealth.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. wku.edu [wku.edu]
- 6. deq.mt.gov [deq.mt.gov]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Comprehensive Guide to Personal Protective Equipment for Handling Ethyl (4-isopropoxyphenyl)carbamate
This document provides essential safety protocols and logistical guidance for the handling and disposal of ethyl (4-isopropoxyphenyl)carbamate. As a professional in research and development, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the necessary precautions. Given the absence of a specific Safety Data Sheet (SDS) for ethyl (4-isopropoxyphenyl)carbamate, the following recommendations are based on the known hazards of structurally similar carbamates, such as ethyl carbamate. A thorough, site-specific risk assessment must be conducted before commencing any work with this chemical.
Chemical Safety Overview: Understanding the Risk
Ethyl (4-isopropoxyphenyl)carbamate belongs to the carbamate family of compounds. Carbamates as a class exhibit a range of toxicological profiles. Ethyl carbamate, a related compound, is classified as a substance that may cause cancer and genetic defects, and is harmful if swallowed[1][2][3][4]. Due to structural similarities, it is prudent to handle ethyl (4-isopropoxyphenyl)carbamate with a high degree of caution, assuming it may present similar health hazards.
Potential Hazards:
-
Carcinogenicity: Suspected to have carcinogenic potential.
-
Mutagenicity: May cause genetic defects.[1]
-
Eye Irritation: May cause serious eye irritation.[5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[5]
The Hierarchy of Controls: A Proactive Approach to Safety
Before relying on Personal Protective Equipment (PPE), a comprehensive safety strategy implementing the hierarchy of controls should be established. PPE is the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Engineering Controls: Always handle ethyl (4-isopropoxyphenyl)carbamate in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that safety showers and eyewash stations are readily accessible.[5]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound. All personnel must receive training on these procedures and the potential hazards involved. Limit unnecessary personal contact with the substance.[1]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] | Protects against splashes and airborne particles, preventing severe eye irritation.[5] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., Nitrile) to prevent skin exposure.[5][6] | Prevents dermal absorption and skin irritation. |
| Body Protection | A lab coat or chemical-resistant suit (e.g., Tyvek) should be worn to prevent skin exposure.[5][6] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[7] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated. A P3 filter type is recommended.[5][8] | Protects against inhalation of potentially harmful airborne particles, especially given the suspected carcinogenicity. |
Operational Plan: Safe Handling Workflow
Adherence to a strict, methodical workflow is critical for minimizing risk.
Preparation
-
Review Safety Protocols: Before beginning work, thoroughly read and understand this guide and the site-specific SOPs.
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and that safety shower and eyewash stations are unobstructed.
-
Assemble Materials: Gather all necessary equipment and reagents, including pre-weighed ethyl (4-isopropoxyphenyl)carbamate if possible to avoid generating dust.
-
Don PPE: Put on all required PPE in the correct sequence (e.g., lab coat, then respirator, then eye protection, then gloves).
Handling the Compound
-
Work Within Fume Hood: Conduct all manipulations of the solid compound within the certified chemical fume hood.
-
Minimize Dust Generation: Handle the compound carefully to avoid creating dust. If weighing is necessary, do so within the fume hood or a containment enclosure.
-
Avoid Contact: Do not allow the compound to come into contact with eyes, skin, or clothing.[5]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can cause dust to become airborne.[5]
Post-Handling
-
Decontaminate: Clean all work surfaces and equipment thoroughly after use.
-
Doff PPE: Remove PPE in the correct sequence to avoid cross-contamination (e.g., gloves first, then eye protection, then lab coat, then respirator).
-
Personal Hygiene: Wash hands and face thoroughly with soap and water after handling the compound.[5] Do not eat, drink, or smoke in work areas.[5]
Caption: Logical workflow for the safe handling of ethyl (4-isopropoxyphenyl)carbamate.
Disposal Plan: Waste Management
Proper disposal of carbamate waste is crucial to prevent environmental contamination and comply with regulations.
Contaminated PPE
-
Gloves and other disposable items: Place in a designated, sealed container for hazardous waste disposal.
-
Reusable PPE (e.g., lab coats): Decontaminate thoroughly before laundering. Wash separately from other laboratory or personal clothing.[1]
Chemical Waste
-
Regulatory Compliance: Carbamate wastes are subject to Land Disposal Restrictions (LDR) under the Resource Conservation and Recovery Act (RCRA).[9] These wastes must meet specific treatment standards before they can be land disposed.[9]
-
Decontamination: A recommended method for the decomposition of carbamate pesticides is hydrolysis in a strongly alkaline medium (e.g., using sodium hydroxide).[10] This should be performed by trained personnel following a validated SOP.
-
Disposal: Dispose of all chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or with general laboratory waste.[11]
Emergency Response: Immediate Actions
In the event of an accidental exposure or spill, prompt and correct action is critical.
Spills
-
Small Spills: For small spills, dampen the solid material with water to prevent dust from becoming airborne.[5] Carefully sweep or absorb the material and place it into a suitable, sealed container for disposal.[5]
-
Large Spills: Evacuate the area and alert emergency personnel.[1] Control personal contact with the substance by using appropriate protective equipment.[1] Prevent the spillage from entering drains, sewers, or water courses.[1]
Personal Exposure
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[2]
-
Skin Contact: Wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5]
-
Inhalation: Move the individual to fresh air and have them rest.[8] If breathing is difficult or they are unconscious, seek immediate medical attention.[8][12]
-
Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water.[2] Call a physician or poison control center immediately.[2][12]
Disclaimer: The information provided in this document is intended for Research Use Only (RUO). It is the responsibility of the user to conduct a thorough risk assessment and to ensure that all safety procedures are in accordance with institutional and regulatory guidelines.
References
- Benchchem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
- U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Benchchem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- U.S. Environmental Protection Agency. (n.d.). Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions.
- Apollo Scientific. (2023, March 12). Ethyl carbamate Safety Data Sheet.
- Thermo Fisher Scientific. (2009, September 26). Ethyl carbamate SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). Ammonium carbamate Safety Data Sheet.
- MilliporeSigma. (2025, November 6). Ethyl carbamate SAFETY DATA SHEET.
- C.P.A. Ltd. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
- International Programme on Chemical Safety & the Commission of the European Communities. (1993). International Chemical Safety Cards: ETHYL CARBAMATE.
- U.S. Environmental Protection Agency. (2025, December 22). First Aid in Case of Pesticide Exposure.
- SAPCA. (n.d.). PPE Standard of Practice.
- Fisher Scientific. (2009, September 26). Ethyl carbamate SAFETY DATA SHEET.
- DIY Pest Control Products. (n.d.). The Best Personal Protective Equipment For Pesticides.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- C.P.A. Ltd. (2017, October 24). Ethyl carbamate [CAS:51-79-6] (SB17041) Safety data sheet.
- Inchem.org. (n.d.). ICSC 0314 - ETHYL CARBAMATE.
- BASF. (2026, February 14). Efka® PX 4720 Safety Data Sheet.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. cpachem.com [cpachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. solutionsstores.com [solutionsstores.com]
- 7. benchchem.com [benchchem.com]
- 8. ETHYL CARBAMATE [training.itcilo.org]
- 9. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. agilent.com [agilent.com]
- 12. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
